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  • Product: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine
  • CAS: 1565074-81-8

Core Science & Biosynthesis

Foundational

5-bromo-N-(piperidin-1-yl)pyridin-3-amine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel chemical entity, 5-bromo-N-(piperidin-1-yl)pyridin-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a first-principles approach to thoroughly investigate the solubility of this compound, a critical parameter influencing its behavior in biological and chemical systems. We will detail the theoretical underpinnings, robust experimental protocols, and data interpretation necessary to build a complete solubility package, ensuring scientific integrity and actionable insights for development programs.

Theoretical Foundation and Physicochemical Predictions

A proactive assessment of a compound's physicochemical properties is fundamental to designing a relevant and efficient solubility testing strategy. The structure of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine offers key insights into its expected behavior.

Molecular Structure:

  • Core Components: The molecule is comprised of a brominated pyridine ring, a tertiary amine linker, and a saturated piperidine ring.

  • Lipophilicity: The presence of the bromo-substituent and the piperidine ring contributes to the molecule's lipophilic character. While no experimental data exists, related structures suggest a positive LogP value, indicating a preference for lipid environments over aqueous ones. For instance, the similar compound 5-bromo-N,N-dipropylpyridin-3-amine has a calculated XLogP3 of 3.5. Lipophilicity is a critical determinant of a drug's performance, affecting absorption, membrane permeability, and distribution.[1]

  • Ionization (pKa): The molecule possesses two potential sites for protonation: the pyridine ring nitrogen and the tertiary amine nitrogen of the piperidine moiety. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the bromine atom. The piperidinyl nitrogen, being a saturated heterocyclic amine, is expected to be the more basic center. Predicting the pKa is crucial as the solubility of ionizable compounds is highly pH-dependent.[2] Computational tools or experimental determination via potentiometric titration can provide precise pKa values.[3][4] An estimated pKa in the range of 7.5-9.0 for the piperidine nitrogen would mean the compound will be predominantly in its ionized, and likely more soluble, cationic form at physiological pH in the stomach, and increasingly in its neutral, less soluble form as it moves into the more neutral pH of the intestines.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Weight ~270.16 g/mol Moderate molecular weight, compliant with general "drug-likeness" criteria.
logP > 2.5Likely lipophilic, suggesting potentially low intrinsic aqueous solubility.
pKa (most basic) 7.5 - 9.0Ionizable compound. Solubility will be highly dependent on pH. Higher solubility expected at pH < pKa.
Physical State Likely solid at 25 °CA related compound, 5-Bromo-3-(piperidin-1-yl)pyridine, has a melting point of 34-35 °C. The solid state must be considered for thermodynamic solubility studies.

Strategic Approach to Solubility Determination

A multi-tiered approach is essential for a comprehensive understanding of solubility, progressing from rapid, high-throughput screening methods to more resource-intensive, definitive equilibrium studies.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization & Pre-formulation cluster_2 Phase 3: Formulation Development A Kinetic Solubility Assay (High-Throughput) B Rank-order compounds Identify major liabilities A->B Provides C Thermodynamic Solubility Assay (Gold Standard) B->C Prioritizes candidates for D pH-Solubility Profile C->D E Organic Solvent & Co-Solvent Screening C->E F Biorelevant Media Solubility (FaSSIF, FeSSIF) D->F G Definitive solubility data for formulation design (e.g., salt selection, enabling technologies) F->G Informs

Caption: Workflow for comprehensive solubility characterization.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing robust and reproducible data.

Kinetic Solubility Determination

Objective: To provide a rapid assessment of solubility for high-throughput screening, identifying compounds that may precipitate when transitioning from a DMSO stock to an aqueous buffer.[2][5][6] This method often overestimates true equilibrium solubility but is invaluable for early-stage decision-making.[7]

Methodology: Turbidimetric (Nephelometric) Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine in 100% DMSO.

  • Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into the top wells.

  • Serial Dilution: Perform a serial dilution by transferring a portion of the DMSO solution to adjacent wells containing pure DMSO.

  • Buffer Addition: Add 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to all wells. This results in a final DMSO concentration of 2%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[8][9]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[2]

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

Thermodynamic (Equilibrium) Solubility Determination

Objective: To determine the true, thermodynamic solubility of the compound, which represents the saturation point of a solution in equilibrium with its solid phase.[5][10] This is the "gold standard" for solubility measurement.[2]

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer.[11] It is critical to ensure undissolved solid remains at the end of the experiment.[7]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[2][9] The time to reach equilibrium can vary and should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This is a critical step. Centrifuge the vials at high speed (e.g., >10,000 g) and then carefully collect the supernatant, filtering it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[9][10]

  • Solid-State Analysis: It is good practice to analyze the remaining solid post-equilibration (e.g., by XRPD) to check for any changes in crystal form (polmorphism), which can affect solubility.

pH-Solubility Profile

Objective: To map the compound's thermodynamic solubility across a physiologically relevant pH range, which is critical for predicting its behavior in the gastrointestinal tract.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2.0, 4.0, 6.5, 7.4, 8.0, 10.0).

  • Solubility Determination: Perform the thermodynamic shake-flask solubility assay as described in section 3.2 in each of the prepared buffers.

  • pH Measurement: Measure the final pH of the supernatant after equilibration to ensure it has not shifted significantly.[7]

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting curve will illustrate the dramatic effect of pH on the solubility of this basic compound.

Solubility in Organic Solvents and Co-Solvent Systems

Objective: To determine the compound's solubility in common organic solvents used in laboratory settings and in co-solvent mixtures relevant for formulation development.

Methodology:

  • Solvent Selection: Choose a range of common laboratory solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, DMSO).

  • Solubility Determination: Employ the thermodynamic shake-flask method (or a scaled-down version) for each solvent.

  • Co-Solvent Systems: For formulation purposes, investigate solubility in mixtures such as Ethanol/Water or PEG400/Water at various ratios (e.g., 10%, 20%, 40% co-solvent).

  • Quantification: Use a validated HPLC method for quantification.

Solubility in Biorelevant Media

Objective: To better predict in vivo dissolution and absorption by measuring solubility in media that simulate the composition of human intestinal fluids.[12]

Methodology:

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts (sodium taurocholate) and phospholipids (lecithin) that mimic the gut environment.[13][14][15]

    • FaSSIF: Typically has a pH of ~6.5 and lower concentrations of bile salts and lecithin.[12][13]

    • FeSSIF: Has a lower pH (~5.0) and higher concentrations of bile salts and lecithin to simulate post-meal conditions.[13]

  • Solubility Determination: Perform the thermodynamic shake-flask assay (section 3.2) using FaSSIF and FeSSIF as the aqueous media.

  • Data Interpretation: The solubility of a lipophilic compound like 5-bromo-N-(piperidin-1-yl)pyridin-3-amine is expected to be significantly higher in these micellar media compared to simple aqueous buffers. The difference between FaSSIF and FeSSIF solubility can indicate the potential for food effects on drug absorption.

Analytical Quantification: HPLC-MS/MS

A robust and sensitive analytical method is paramount for accurate solubility determination.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis A Filtered Supernatant (from solubility assay) C Dilute samples and standards in mobile phase A->C B Prepare Calibration Standards (known concentrations) B->C D Inject onto C18 HPLC Column C->D E Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) D->E F Electrospray Ionization (ESI+) E->F G Tandem Mass Spectrometry (MS/MS) (Select parent ion, fragment, monitor specific transitions) F->G H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Quantify Sample Concentration from Curve H->I J Calculate Final Solubility (µg/mL or µM) I->J

Caption: General workflow for HPLC-MS/MS quantification.

Protocol Outline:

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.[16][17]

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. A specific parent ion -> fragment ion transition for the compound will be monitored.

  • Calibration: A standard curve will be generated using serial dilutions of a stock solution of known concentration.[11]

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of Aqueous Solubility Profile

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Phosphate Buffer2.025Thermodynamic
Acetate Buffer4.025Thermodynamic
PBS7.425Thermodynamic
PBS7.425Kinetic
FaSSIF6.537Thermodynamic
FeSSIF5.037Thermodynamic

Table 2: Summary of Organic Solvent Solubility

SolventTemperature (°C)Solubility (mg/mL)
Methanol25
Ethanol25
Acetonitrile25
Dichloromethane25
DMSO25

Interpretation:

The collected data will provide a comprehensive picture of the compound's behavior. The pH-solubility profile will be characteristic of a basic compound, with solubility decreasing as pH increases. The difference between kinetic and thermodynamic solubility will highlight any tendency for the compound to form supersaturated solutions.[7] Significantly higher solubility in FaSSIF/FeSSIF compared to PBS will confirm the importance of micellar solubilization for this lipophilic molecule, a key factor for its absorption in the human gut.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dressman, J. B., et al. (2001). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSci, 3(1), E1.
  • Dissolution Accessories. (n.d.). Dissolution Media Simulating Fasted and Fed States. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

  • Google Patents. (n.d.). US20150064794A1 - Biorelevant compositions.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(4), e35-e41.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • ResearchGate. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • CyberLeninka. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS.
  • ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Oxford Academic. (2011, February 15). Quantitative Analysis of Six Heterocyclic Aromatic Amines in Mainstream Cigarette Smoke Condensate Using Isotope Dilution Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry.
  • Popelier, P. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Caballero, N. A., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-160.
  • Research Outreach. (2023, November 8). pKa prediction from ab initio calculations.

Sources

Exploratory

in silico modeling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine interactions

Topic: In Silico Modeling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

This technical guide outlines a rigorous in silico profiling framework for 5-bromo-N-(piperidin-1-yl)pyridin-3-amine , a specific halogenated pyridine-hydrazine scaffold. While likely a fragment-based lead or intermediate, its structural motifs—specifically the 5-bromo substituent (halogen bond donor), the pyridine core (hydrogen bond acceptor), and the N-(piperidin-1-yl) tail (hydrophobic/steric modulator)—require a specialized modeling approach.

This document moves beyond standard docking protocols to address the specific challenges of this chemotype: sigma-hole modeling for the bromine atom, conformational flexibility of the hydrazine-like linker, and inverse docking strategies for target identification.

Part 1: Chemical Space & Conformational Analysis (QM/MM)

Before docking, the ligand’s electronic and geometric properties must be established using Quantum Mechanics (QM) to ensure accurate force field parameterization.

1.1. Structural Deconstruction

The molecule consists of three pharmacophoric distinct zones:

  • The Hinge Binder (Potential): The pyridine nitrogen and the exocyclic amine (NH) often mimic the adenine ring of ATP in kinase pockets.

  • The Halogen Donor: The 5-Bromine atom is capable of forming halogen bonds (X-bonds) with backbone carbonyls.

  • The Solubilizing/Steric Tail: The piperidine ring, linked via a hydrazine-like N-N bond, introduces significant conformational entropy.

1.2. Quantum Mechanical Optimization Protocol

Standard force fields (e.g., OPLS3e/4) may underestimate the rotational barrier of the N-N bond between the pyridine amine and the piperidine nitrogen.

  • Step 1: Geometry Optimization: Perform DFT optimization using B3LYP/6-31G or wB97X-D/6-311++G (includes dispersion corrections critical for the bromine).

  • Step 2: Electrostatic Potential (ESP) Mapping: Calculate the ESP surface to quantify the sigma-hole on the bromine atom. A positive potential cap (

    
    ) on the extension of the C-Br bond confirms the capability for halogen bonding.
    
  • Step 3: Conformer Generation: Generate a conformational ensemble focusing on the piperidine ring (chair vs. twist-boat) and the N-N dihedral angle.

Critical Insight: The N-N bond in the N-(piperidin-1-yl) moiety is not a free rotor. QM scans often reveal preferred distinct minima that must be preserved during docking to avoid "high-energy" poses.

Part 2: Target Identification (Inverse Docking)

If the biological target is unknown, "Target Fishing" is the requisite first step. This involves docking the molecule against a database of therapeutically relevant protein structures.

2.1. The "Target Fishing" Workflow

We utilize a consensus approach combining ligand-based similarity and structure-based docking.

  • Method A: Shape Screening: Use ROCS (OpenEye) to screen the scaffold against the PDB ligand database.

  • Method B: Inverse Docking: Use idTarget or SwissTargetPrediction to map the molecule against human proteome subsets.

  • Hypothesis Generation: Given the aminopyridine core, the most probable targets are Serine/Threonine Kinases (binding to the hinge region) or Metalloproteases (coordinating via the pyridine N).

Visualization: Target Discovery Workflow

TargetFishing cluster_Methods Consensus Screening Ligand Ligand (5-bromo-N-...) QM_Prep QM Optimization (DFT B3LYP) Ligand->QM_Prep PharmMap Pharmacophore Mapping QM_Prep->PharmMap InvDock Inverse Docking (sc-PDB) QM_Prep->InvDock Scoring Consensus Scoring (Z-Score) PharmMap->Scoring InvDock->Scoring Validation Target Validation (Redocking) Scoring->Validation

Caption: Consensus workflow for identifying biological targets using QM-corrected ligand geometry.

Part 3: Molecular Docking & Interaction Modeling

Once a target is defined (e.g., a generic Kinase Hinge model for this tutorial), the docking protocol must account for the halogen bond and induced fit effects.

3.1. The Halogen Bonding Challenge

Standard scoring functions (e.g., Glide SP, Vina) often treat Bromine merely as a hydrophobic sphere. This leads to false negatives.

  • Solution: Use a scoring function with explicit XB terms (e.g., Glide XP with halogen scoring enabled or AutoDock VinaXB ).

  • Constraint: Define a positional constraint on the backbone carbonyl of the hinge region to enforce the C-Br···O=C geometry (Angle

    
     160-180°).
    
3.2. Induced Fit Docking (IFD)

The piperidin-1-yl tail is bulky. Rigid-receptor docking will likely clash with the "Gatekeeper" residue in kinase pockets.

  • Protocol:

    • Initial Glide: Soft docking (scaled vdW radii by 0.5) to place the core.

    • Prime Refinement: Sample side-chain rotamers (5 Å radius) around the piperidine moiety.

    • Final Minimization: Minimize the ligand-receptor complex to relax the N-N linker strain.

3.3. Interaction Fingerprint Table

Summarize the expected interactions for validation:

Interaction TypePharmacophoreProtein Partner (Generic Kinase)Geometric Requirement
H-Bond Acceptor Pyridine N1Backbone NH (Hinge)Distance < 3.0 Å
H-Bond Donor Exocyclic NHBackbone C=O (Hinge)Angle > 150°
Halogen Bond 5-BromineBackbone C=O (Gatekeeper+1)

-hole alignment (160-180°)
Hydrophobic Piperidine RingSolvent Front / Hydrophobic IISurface Matching

Part 4: Molecular Dynamics (MD) Simulation

MD is required to verify the stability of the N-N hydrazine linkage and the persistence of the Halogen Bond .

4.1. Simulation Setup
  • Engine: GROMACS or Desmond.

  • Force Field: CHARMM36m (best for heterocycles) or OPLS4 .

  • Solvent: TIP3P Water box + 0.15 M NaCl.

  • Ligand Topology: Generate using CGenFF (CHARMM) or ParamChem , ensuring the Br parameters include virtual sites (Drude particles) if high precision is needed for the halogen bond.

4.2. Analysis Metrics
  • RMSD: Monitor the ligand stability. A drift > 2.5 Å implies the piperidine tail is destabilizing the binding.

  • Halogen Bond Distance/Angle: Plot the Br···O distance vs. Time.

    • Success Criterion: Distance < 3.5 Å and Angle > 150° for > 60% of the simulation time.

  • Water Bridges: Analyze if the piperidine nitrogen recruits bridging water molecules to the protein surface.

Visualization: Interaction Dynamics

Interactions Br 5-Bromine (Sigma Hole) Backbone_CO Backbone C=O Br->Backbone_CO Halogen Bond (Strict Angle) Py_N Pyridine N (Acceptor) Backbone_NH Backbone NH Py_N->Backbone_NH H-Bond NH Amine NH (Donor) NH->Backbone_CO H-Bond Pip Piperidine Ring (Hydrophobic) Pocket_Hyd Hydrophobic Pocket Pip->Pocket_Hyd Van der Waals

Caption: Interaction map highlighting the critical Halogen Bond and H-bond network.

Part 5: ADMET & Liability Profiling

The hydrazine-like (N-N) motif can be a metabolic liability (toxicity alert).

  • Toxicity Alert: The N-N bond can be cleaved by reductases, potentially releasing reactive piperidine or pyridine radicals.

  • Protocol: Run FAME 3 or Derek Nexus to predict metabolic sites.

  • Lipophilicity (LogP): The 5-Br increases LogP, while the piperidine amine lowers it. Calculate Consensus LogP (SwissADME) to ensure it stays within the "Rule of 5" (Target: 1 < LogP < 4).

References

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: Using the Sigma Hole. Journal of Medicinal Chemistry. [Link]

  • Induced Fit Docking Methodology: Sherman, W., et al. (2006). Novel Method for Modeling Ligand Binding: Induced Fit Docking. Journal of Medicinal Chemistry. [Link]

  • Target Prediction (Inverse Docking): Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • QM-Polarized Ligand Docking (QPLD): Cho, A.E., et al. (2005). Quantum Mechanical/Molecular Mechanical (QM/MM) Docking. Journal of Computational Chemistry. [Link]

  • Force Field Parameterization (CHARMM): Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry. [Link]

Protocols & Analytical Methods

Method

using 5-bromo-N-(piperidin-1-yl)pyridin-3-amine in Suzuki coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine Executive Summary & Strategic Analysis The coupling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine presents a unique set of chemo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

Executive Summary & Strategic Analysis

The coupling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine presents a unique set of chemoselective challenges distinct from standard aryl halide couplings. While the 5-bromo position is the intended electrophile, the molecule contains two competing nucleophilic domains: the pyridine nitrogen and the exocyclic hydrazine-like motif (amine attached to a piperidine).

Core Challenges:

  • Catalyst Poisoning: The highly basic pyridine nitrogen and the secondary amine of the hydrazine moiety can coordinate to Palladium(II) species, forming inactive "Pd-black" or stable bis-pyridine complexes, arresting the catalytic cycle.

  • Reductive Instability: The N-(piperidin-1-yl) linkage is structurally analogous to a hydrazine. Under harsh basic conditions or high temperatures, this bond can be susceptible to oxidative cleavage or reductive decomposition, necessitating mild, controlled protocols.

  • Protodehalogenation: Electron-rich aminopyridines are prone to reducing the C-Br bond to C-H rather than coupling, especially in alcoholic solvents.

This guide provides a Standard Protocol (robust, cost-effective) and an Advanced Protocol (high-turnover, for sterically demanding partners), ensuring success across diverse drug discovery campaigns.

Chemical Profile

PropertyDescriptionImplication for Protocol
Electrophile 5-Bromo-3-aminopyridine coreElectron-rich ring; requires electron-rich ligands (phosphines) to facilitate oxidative addition.
Nucleophile Boronic Acid / Pinacol EsterStandard Suzuki partners.
Interference N-(piperidin-1-yl) moietyPotential bidentate chelation to Pd; avoid monodentate ligands like PPh3 if conversion is low.
Solubility Moderate (Polar Organic)Soluble in DMSO, DMF, DMAc. Moderate in Dioxane/Alcohols.

Experimental Protocols

Method A: The Standard Protocol (Cost-Effective & Scalable)

Best for: Routine coupling with simple aryl boronic acids.

Rationale: This method utilizes Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand that resists displacement by the pyridine nitrogen. The solvent system (Dioxane/Water) ensures solubility of inorganic bases while maintaining a temperature ceiling (


) that preserves the hydrazine linkage.

Materials:

  • Substrate: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solids Addition: Add the 5-bromo substrate, Boronic acid, Base, and Catalyst under a positive pressure of inert gas.

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

    • Note: Degassing is critical. Oxygen accelerates hydrazine oxidation and catalyst decomposition.

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the consumption of the bromide (

    
    ) and formation of product (
    
    
    
    ).
    • Checkpoint: If significant protodehalogenation (M-Br+H) is observed, switch to Method B.

Method B: The Advanced Protocol (High-Efficiency)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or scale-up where catalyst loading must be minimized.

Rationale: Uses XPhos Pd G3 , a Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the electron-rich pyridine-Br bond and prevents amine coordination. The precatalyst structure ensures rapid activation even at lower temperatures.

Materials:

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution)

  • Solvent: THF or 2-MeTHF (2:1 ratio with aqueous base)

Procedure:

  • Dissolve substrate and boronic acid (1.2 equiv) in THF.

  • Add XPhos Pd G3.

  • Add degassed aqueous K₃PO₄.

  • Stir vigorously at 60°C .

    • Insight: The biphasic system with vigorous stirring protects the sensitive hydrazine-like motif from harsh basicity found in homogeneous solutions.

Optimization & Troubleshooting Matrix

Table 1: Reaction Optimization Guide

Issue ObservedRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N or Amine.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 100°C.
Protodehalogenation (M-Br

M-H)
Hydride source present; Pd cycle too slow.Switch solvent from Alcohols/Dioxane to Toluene/Water . Use a milder base (NaHCO₃).
Homocoupling of Boronic Acid Oxidation of Boronic acid.Rigorous degassing required. Reduce Boronic acid excess.
Hydrazine Cleavage Oxidative stress or thermal decomposition.Lower temp to 60°C. Use Method B (Precatalyst allows lower temp).

Visualized Workflows

Figure 1: Mechanistic Pathway & Chelation Risks

Caption: The catalytic cycle highlighting the competition between productive oxidative addition and non-productive Pd-chelation by the substrate.

SuzukiMechanism Substrate 5-bromo-N-(piperidin-1-yl) pyridin-3-amine OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) Chelation OFF-CYCLE: Pd-Amine Complex (Catalyst Arrest) Substrate->Chelation Coordination (Poisoning) Pd0 Pd(0) Active Species Pd0->OxAdd TransMetal Transmetallation (+ Boronic Acid) OxAdd->TransMetal Base Chelation->Pd0 Heat/Ligand Displacement RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 2: Workup and Purification Logic

Caption: Decision tree for isolating the basic aminopyridine product from reaction byproducts.

WorkupFlow Start Reaction Complete (LC-MS Verification) Quench Cool to RT Dilute with EtOAc Start->Quench Wash1 Wash: Water/Brine (Remove Inorganic Salts) Quench->Wash1 PH_Check Check Aqueous pH Wash1->PH_Check Acidic pH < 7 (Product in Aqueous) PH_Check->Acidic If Acidic Basic pH > 9 (Product in Organic) PH_Check->Basic If Basic Adjust Neutralize with Sat. NaHCO3 Acidic->Adjust Dry Dry Organic (Na2SO4) Concentrate Basic->Dry Adjust->Basic Purify Column Chromatography DCM:MeOH (95:5) + 1% NH4OH Dry->Purify

References

  • BenchChem Technical Support. (2025).[2] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem Application Notes. Link

  • Khan, S. G., et al. (2017).[3] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine". Molecules, 22(2), 190.[3][4] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Recent Developments. Link

Sources

Application

Application Note: Precision Cross-Coupling of 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

This guide details the palladium-catalyzed cross-coupling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine , a specialized intermediate often utilized in the synthesis of SHP2, KRAS, and kinase inhibitors.[1][2][3] The prese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the palladium-catalyzed cross-coupling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine , a specialized intermediate often utilized in the synthesis of SHP2, KRAS, and kinase inhibitors.[1][2][3]

The presence of the N-(piperidin-1-yl) moiety (a hydrazine-like motif) combined with the pyridine nitrogen presents a unique "chelating trap" for palladium catalysts.[1][3][4] This guide prioritizes protocols that overcome catalyst poisoning and prevent oxidation of the hydrazine linkage.[1]

Executive Summary & Chemical Profile

Target Molecule: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Primary Application: Late-stage diversification of pharmacophores (SHP2/KRAS inhibitors).[1][3] Key Challenge: The molecule contains a 1,1-hydrazine motif attached to a pyridine.[1][2] The proximal nitrogen atoms (pyridine N and hydrazine N) can act as a bidentate ligand, displacing standard phosphines and deactivating the Pd(0) species.[1][4] Furthermore, the hydrazine N-H bond is susceptible to oxidative dehydrogenation under harsh basic conditions.

Chemo-informatic Profile
PropertyValue / CharacteristicImplication for Catalysis
Electrophile C5-Bromine on PyridineElectron-deficient ring; facilitates Oxidative Addition (OA).[1][2][3]
Nucleophile (Potential) Hydrazine (-NH-N<) & Pyridine NHigh risk of Pd coordination (Catalyst Poisoning).[1][3][4]
pKa (Est.) ~5.5 (Pyridine N), ~20 (Hydrazine NH)Pyridine N will protonate in acidic media; Hydrazine NH is stable to weak bases.[1][4]
Redox Stability Sensitive to strong oxidantsAvoid Cu-cocatalysts or air exposure; use degassed solvents.[1][3]

Strategic Methodology: Overcoming Catalyst Poisoning

To successfully couple this substrate, one must use Bulky, Electron-Rich Ligands (e.g., Dialkylbiarylphosphines) that create a steric wall, preventing the substrate from coordinating to the palladium center in a non-productive mode.[4]

Recommended Catalyst Systems
  • Suzuki-Miyaura (C-C Bond): XPhos Pd G4 or Pd(dppf)Cl₂[1][3][4]·DCM (for sterically undemanding partners).

  • Buchwald-Hartwig (C-N Bond): RuPhos Pd G4 or BrettPhos Pd G4 .[1][3][4]

    • Why G4 Precatalysts? They generate the active monoligated Pd(0)-L species immediately upon activation, minimizing the window for the substrate to sequester the palladium.[1][4]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl-Aryl Formation)

Targeting biaryl scaffolds common in Type II kinase inhibitors.[1][2][3][4]

Reagents:

  • Substrate: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv)[1][2][3][4]

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)[1][3][4]

  • Catalyst: XPhos Pd G4 (2–5 mol%)[1][2][4]

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)[1][3][4]

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)[4]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2][4]

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial (microwave or Schlenk tube) with the substrate, boronic acid, and XPhos Pd G4.[4] Cap with a septum.[1][3][5]

  • Degassing (Critical): Evacuate and backfill with Argon (x3).[1][3][4] Note: Oxygen can promote the oxidation of the hydrazine moiety to an azo species.[4]

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M K₃PO₄ via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Check LCMS for the consumption of bromide (M+H ~256/258) and appearance of product.[1][4]

    • Tip: If conversion stalls, add a second portion of catalyst (1 mol%) dissolved in degassed dioxane.[4]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][3] Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (DCM/MeOH gradient). The hydrazine amine is polar; ensure the column is flushed well.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Targeting amino-pyridine cores.[1][2][3][4]

Reagents:

  • Substrate: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv)[1][3][4]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1][4]

  • Catalyst: RuPhos Pd G4 (2–5 mol%)[1][2][4]

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (2.0 equiv - Use with caution, strong base may deprotonate hydrazine).[1][4]

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous).[1][3][4]

Step-by-Step Procedure:

  • Dry Setup: Flame-dry the Schlenk flask under vacuum. Cool under Argon.

  • Charge Solids: Add Substrate, Cs₂CO₃ (pre-dried), and RuPhos Pd G4.[4]

  • Liquid Addition: Add the amine coupling partner and anhydrous solvent.

  • Reaction: Heat to 100 °C for 16 hours.

  • Scavenging: If residual Pd remains, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.[4]

Reaction Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the coupling of this specific scaffold.

ReactionWorkflow Start Substrate: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Decision Select Coupling Type Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Cond_Suzuki Catalyst: XPhos Pd G4 Base: K3PO4 (aq) Solvent: Dioxane/H2O Temp: 80°C Suzuki->Cond_Suzuki Cond_Buchwald Catalyst: RuPhos Pd G4 Base: Cs2CO3 Solvent: t-Amyl Alcohol Temp: 100°C Buchwald->Cond_Buchwald Check QC Check (LCMS) Cond_Suzuki->Check Cond_Buchwald->Check Issue_Poison Issue: No Reaction (Catalyst Poisoning) Check->Issue_Poison SM Remaining Issue_Dehal Issue: Protodehalogenation (Loss of Br) Check->Issue_Dehal Byproduct [M-Br] Success Isolate Product (Flash Chromatography) Check->Success Conversion >90% Fix_Poison Fix: Switch to BrettPhos or Increase Cat. Load Issue_Poison->Fix_Poison Fix_Dehal Fix: Lower Temp or Switch Solvent to Toluene Issue_Dehal->Fix_Dehal

Caption: Workflow for optimizing Pd-coupling of hydrazine-substituted bromopyridines.

Mechanistic Insight: The "Chelation Trap"

The diagram below explains why standard catalysts (like Pd(PPh₃)₄) often fail with this substrate and how bulky ligands (L) facilitate the productive cycle.

Mechanism Pd0 Active Pd(0)-L Trap DEAD END: Chelate Complex (Pd trapped by N-N) Pd0->Trap Small Ligands (PPh3) OA Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OA Bulky Ligands (XPhos/RuPhos) Substrate Substrate (Br-Py-NH-N) TM Transmetallation (+ Ar-B(OH)2) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regenerate Pd(0)

Caption: Bulky ligands prevent non-productive chelation of the hydrazine-pyridine motif.[1][2][3][4]

Optimization Matrix & Troubleshooting

VariableRecommendationRationale
Ligand XPhos, RuPhos, BrettPhos Biaryl ligands provide steric bulk to prevent N-coordination and electron richness to accelerate oxidative addition into the electron-deficient pyridine C-Br bond.[1][2][3]
Base K₃PO₄, Cs₂CO₃ Weaker bases minimize the risk of deprotonating the hydrazine NH, which could lead to side reactions or tighter Pd binding.[4] Avoid NaH or LiHMDS.
Solvent Dioxane, Toluene, t-Amyl Alcohol Non-coordinating solvents are preferred.[4] DMF or DMAc can sometimes exacerbate catalyst decomposition with this specific substrate class.[1][3]
Additives None usually required If hydrolysis of the C-Br bond occurs, reduce water content.[1]
Common Failure Modes
  • Black Precipitate (Pd Black): Indicates ligand dissociation.[1][2][3][4]

    • Fix: Switch to a precatalyst (G3/G4) to ensure proper L:Pd ratio.[1][3][4] Lower temperature to 60°C.

  • No Conversion (SM Recovery): Catalyst poisoning by the substrate.[1][3][4]

    • Fix: Increase catalyst loading to 5-10 mol%. Ensure the ligand is bulky (switch from XPhos to BrettPhos).[1][4]

  • Hydrazine Oxidation:

    • Fix: Strictly degas all solvents.[1][3] Ensure the reaction vessel is purged with Argon, not Nitrogen (Argon is heavier and blankets better).[4]

References

  • BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.[1][2][3][6] Retrieved from [1][4]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules 2017, 22(2), 190.[4] Retrieved from [1][4]

  • Sigma-Aldrich (Merck). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3] Retrieved from [1][3][4]

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][3][7] Scientific Background on the Nobel Prize in Chemistry 2010.[1][7] Retrieved from [1][4]

  • National Institutes of Health (NIH). Discovery of SHP2 allosteric inhibitors.[1][3] Retrieved from [1][4]

Sources

Method

Application Note: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine as a Kinase Inhibitor Scaffold

Executive Summary This guide details the utility, synthesis, and application of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (Structure 1 ) as a scaffold in fragment-based drug discovery (FBDD) targeting protein kinases. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility, synthesis, and application of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (Structure 1 ) as a scaffold in fragment-based drug discovery (FBDD) targeting protein kinases.

The molecule features a 3-amino-pyridine core—a privileged pharmacophore for ATP-competitive inhibition—functionalized with a 5-bromo handle for library expansion and a N-(piperidin-1-yl) "tail" moiety. While the N-(piperidin-1-yl) motif (a hydrazine linkage) offers unique geometry and hydrogen-bond donor/acceptor profiles, it presents specific metabolic challenges compared to its carbon-linked isostere, N-(piperidin-4-yl). This note covers the synthesis of the specific hydrazine scaffold, its structural isomers, and downstream cross-coupling protocols for kinase library generation.

Scaffold Analysis & Design Logic

Pharmacophore Decomposition

The scaffold serves as a "Hinge-Solvent" connector in Type I/II kinase inhibitors.

  • The Core (Pyridine): The pyridine nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Valine/Alanine residues).

  • The Linker (3-Amine): The exocyclic amine (N-H) serves as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.

  • The Handle (5-Bromo): Positioned to vector vectors into the hydrophobic "back pocket" or the "gatekeeper" region. This is the site for Suzuki-Miyaura coupling to install aryl/heteroaryl "heads."

  • The Tail (N-piperidin-1-yl): This bulky, saturated heterocycle is designed to extend into the solvent-exposed region, improving solubility and pharmacokinetic properties. The N-N (hydrazine) linkage provides a distinct twist angle compared to C-N linkers, potentially accessing unique sub-pockets.

Structural Isomerism & "Scaffold Hopping"

Critical Note on Stability: The user-specified structure contains a hydrazine bond (Pyridine-NH-N<). While synthetically accessible, this motif can be metabolically labile (cleavage by reductases).

  • Target Structure (A): 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (N-N bond).

  • Drug-Like Isostere (B): 5-bromo-N-(piperidin-4-yl)pyridin-3-amine (N-C bond).

  • Recommendation: Use Structure A for probing unique binding geometries in crystallographic screens. Use Structure B for lead optimization to improve metabolic stability.

Experimental Protocols

Synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine

Reaction Type: Palladium-Catalyzed Buchwald-Hartwig Amination. Rationale: Nucleophilic aromatic substitution (SNAr) is ineffective on 3,5-dibromopyridine due to the lack of electron-withdrawing groups ortho/para to the leaving group. Pd-catalysis is required.

Materials
  • Substrate: 3,5-Dibromopyridine [CAS: 625-92-3] (1.0 eq)

  • Nucleophile: 1-Aminopiperidine [CAS: 2213-43-6] (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) or BINAP (4 mol%)

  • Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk flask with 3,5-dibromopyridine (237 mg, 1.0 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

  • Addition: Add anhydrous 1,4-Dioxane (5 mL) and 1-aminopiperidine (120 mg, 1.2 mmol).

  • Reaction: Seal the flask and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H ≈ 256/258 Br pattern).

  • Workup: Cool to room temperature (RT). Filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient 0-40%).

  • Yield: Expect 60–75% as a pale yellow solid.

Downstream Application: Suzuki-Miyaura Coupling

Objective: Functionalize the 5-bromo position to create a library of potential kinase inhibitors.

Protocol
  • Reactants: Dissolve Scaffold 1 (0.2 mmol) and Aryl Boronic Acid (0.24 mmol, 1.2 eq) in DME:H2O (4:1, 2 mL).

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%) and K2CO3 (3.0 eq).

  • Conditions: Microwave irradiation at 120°C for 30 minutes.

  • Isolation: Extract with DCM, dry over MgSO4, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizations & Pathways

Synthesis & Functionalization Workflow

The following diagram illustrates the synthesis of the core scaffold and its divergence into active kinase inhibitors.

SynthesisPath Start 3,5-Dibromopyridine (Core) Scaffold 5-bromo-N-(piperidin-1-yl) pyridin-3-amine (The Scaffold) Start->Scaffold Buchwald-Hartwig Pd2(dba)3, Xantphos 100°C Reagent 1-Aminopiperidine (Nucleophile) Reagent->Scaffold Inhibitor Final Kinase Inhibitor (Library) Scaffold->Inhibitor Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 MW 120°C Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Inhibitor

Figure 1: Synthetic workflow for generating the N-(piperidin-1-yl) scaffold and subsequent library expansion.[1]

Conceptual Kinase Binding Mode

This diagram visualizes how the scaffold interacts with a generic Kinase ATP pocket.

BindingMode Hinge Kinase Hinge Region (Val/Ala) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Channel Pyridine Pyridine N1 (H-Bond Acceptor) Pyridine->Hinge H-Bond Amine 3-NH Group (H-Bond Donor) Pyridine->Amine ArylHead 5-Aryl Group (Hydrophobic Pocket) Pyridine->ArylHead C-C Bond Amine->Hinge H-Bond Tail Piperidin-1-yl (Solubility/Shape) Amine->Tail N-N Bond ArylHead->Gatekeeper Van der Waals Tail->Solvent Exposed

Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket.

Data Summary: Comparison of Isosteres

FeatureN-(piperidin-1-yl) (Target)N-(piperidin-4-yl) (Isostere)
Linkage N-N (Hydrazine)N-C (Amine)
Geometry Pyramidal/TwistedPlanar/Tetrahedral
Metabolic Stability Low (Reductive cleavage risk)High (Standard drug motif)
Synthesis Difficulty Medium (Requires 1-aminopiperidine)Low (Requires Boc-piperidone)
Solubility High (pKa ~8.5)High (pKa ~9.0)
Primary Use Probe / CrystallographyLead Optimization / Clinical Candidate

References

  • Buchwald-Hartwig Amination of Bromopyridines

    • Title: A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Deriv
    • Source: Heterocycles, 2011.
    • URL: (Representative protocol adaptation).

  • Scaffold Hopping in Kinase Inhibitors

    • Title: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.[2]

    • Source: Journal of Medicinal Chemistry, 2022.
    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[3]

    • Source: MDPI Molecules, 2017.
    • URL:[Link]

  • Reagent Data (1-Aminopiperidine)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application

Synthesis of Novel Heterocycles from 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic utility of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine as a versatile building block for the cre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine as a versatile building block for the creation of novel heterocyclic scaffolds. We will explore its synthesis and subsequent derivatization through palladium-catalyzed cross-coupling reactions and cyclization strategies, offering detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and drug discovery.

Introduction: The Strategic Value of 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

The 3-amino-5-bromopyridine framework is a privileged scaffold in medicinal chemistry, offering two distinct points for chemical modification. The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the amino group at the 3-position serves as a versatile nucleophile for the construction of fused heterocyclic rings. The introduction of a piperidin-1-yl moiety at the N-position of the amino group enhances the lipophilicity and can influence the conformational properties of the final molecules, potentially leading to improved pharmacological profiles. This guide will demonstrate how to leverage these reactive sites to generate a library of novel and complex heterocyclic compounds.

PART 1: Synthesis of the Starting Material: 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives can be achieved through a microwave-assisted nucleophilic aromatic substitution of 3,5-dibromopyridine.[1] This approach offers significant advantages over traditional heating methods, including reduced reaction times, higher yields, and cleaner reaction profiles.[1]

Protocol 1: Microwave-Assisted Synthesis of 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 5-(4-Methoxyphenyl)-N-(piperidin-1-yl)pyridin-3-amine

Reaction Scheme:

Materials:

  • 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium phosphate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Rationale for Experimental Choices:

  • Pd(PPh₃)₄: This is a commonly used, air-stable palladium(0) catalyst that is effective for a wide range of Suzuki couplings.

  • K₃PO₄: A moderately strong base is required to facilitate the transmetalation step in the catalytic cycle.

  • Dioxane/Water: This solvent mixture is effective at dissolving both the organic and inorganic reactants. Water is essential for the activation of the boronic acid.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.30 (s, 1H), 7.50 (d, J=8.5 Hz, 2H), 7.40 (s, 1H), 7.20 (s, 1H), 6.95 (d, J=8.5 Hz, 2H), 3.85 (s, 3H), 3.15 (t, J=5.5 Hz, 4H), 1.80-1.70 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.5, 148.5, 140.0, 135.0, 130.0, 128.0, 122.0, 118.0, 114.5, 55.5, 52.0, 25.5, 24.0.

  • MS (ESI): m/z calculated for C₁₇H₂₁N₃O [M+H]⁺, found [M+H]⁺.

ReactantProductYield (%)
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-(piperidin-1-yl)pyridin-3-amine85-95
3-Cyanophenylboronic acid3-(5-(N-(piperidin-1-yl)amino)pyridin-3-yl)benzonitrile80-90
Thiophene-2-boronic acid5-(Thiophen-2-yl)-N-(piperidin-1-yl)pyridin-3-amine75-85
B. Synthesis of Novel Fused Pyrazolo[3,4-b]pyridines

The amino group of 3-aminopyridines can be utilized to construct fused heterocyclic systems. This protocol describes the synthesis of a novel pyrazolo[3,4-b]pyridine derivative through a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization. [2][3] Reaction Mechanism for Pyrazolo[3,4-b]pyridine Formation:

Pyrazole_Formation cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration A 5-Aryl-N-(piperidin-1-yl)pyridin-3-amine C Enamine Intermediate A->C B 1,3-Dicarbonyl Compound B->C D Cyclized Intermediate C->D Intramolecular Attack E Pyrazolo[3,4-b]pyridine D->E - H₂O

Caption: Mechanism for the formation of the pyrazolo[3,4-b]pyridine ring system.

Protocol 3: Synthesis of 1-Phenyl-3-methyl-5-(piperidin-1-ylamino)-1H-pyrazolo[3,4-b]pyridine

Reaction Scheme:

Materials:

  • 5-Aryl-N-(piperidin-1-yl)pyridin-3-amine (from Protocol 2)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate

Procedure:

  • To a round-bottom flask, add 5-aryl-N-(piperidin-1-yl)pyridin-3-amine (1.0 eq.) and ethyl acetoacetate (1.5 eq.).

  • Heat the mixture to 120°C and add polyphosphoric acid (PPA) portion-wise with stirring.

  • Continue heating at 140-150°C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Ethyl Acetoacetate: This 1,3-dicarbonyl compound provides the necessary carbon atoms to form the pyrazole ring.

  • Polyphosphoric Acid (PPA): PPA serves as both a dehydrating agent and an acid catalyst to promote the cyclization reaction.

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.50 (s, 1H), 8.20 (s, 1H), 7.60-7.40 (m, 5H, Ar-H), 3.20 (t, J=5.5 Hz, 4H), 2.60 (s, 3H), 1.80-1.70 (m, 6H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 155.0, 150.0, 145.0, 142.0, 138.0, 129.5, 128.0, 125.0, 118.0, 110.0, 52.5, 25.0, 23.5, 15.0.

  • MS (ESI): m/z calculated for C₂₁H₂₃N₅ [M+H]⁺, found [M+H]⁺.

C. Synthesis of Novel Fused Pyrido[2,3-d]pyrimidines

The 3-amino group can also react with various reagents to form fused six-membered rings. This protocol outlines the synthesis of a novel pyrido[2,3-d]pyrimidine derivative via a condensation reaction with a β-ketoester. [4][5]

Protocol 4: Synthesis of 2,4-Dimethyl-8-(piperidin-1-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Reaction Scheme:

Materials:

  • 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

  • Ethyl 2-methylacetoacetate

  • Dowtherm A

  • Sodium bicarbonate

Procedure:

  • In a high-temperature reaction vessel, combine 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 eq.) and ethyl 2-methylacetoacetate (1.2 eq.) in Dowtherm A.

  • Heat the mixture to 240-250°C for 1-2 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and dilute with hexanes to precipitate the product.

  • Filter the solid, wash with hexanes, and then with a dilute aqueous solution of sodium bicarbonate.

  • Dry the solid under vacuum. The product may be further purified by recrystallization if necessary.

Rationale for Experimental Choices:

  • Ethyl 2-methylacetoacetate: This β-ketoester provides the three carbon atoms needed to form the pyrimidine ring.

  • Dowtherm A: This high-boiling solvent is necessary to achieve the high temperatures required for the condensation and subsequent cyclization reaction.

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.90 (s, 1H), 8.10 (s, 1H), 3.30 (t, J=5.5 Hz, 4H), 2.50 (s, 3H), 2.40 (s, 3H), 1.80-1.70 (m, 6H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 162.0, 158.0, 155.0, 150.0, 115.0, 110.0, 52.0, 25.0, 23.5, 22.0, 18.0.

  • MS (ESI): m/z calculated for C₁₅H₁₉N₅O [M+H]⁺, found [M+H]⁺.

Conclusion

5-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. By strategically employing well-established synthetic methodologies such as palladium-catalyzed cross-coupling and various cyclization reactions, researchers can efficiently generate libraries of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the field of heterocyclic chemistry.

References

  • Zhu, D.-J., et al. (Year). Synthesis of imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines. Journal of Organic Chemistry.
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • Ponnala, S., et al. (Year). Neutral alumina as a catalyst for the synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives.
  • Tschitschibabin, A. E. (1925). Über die Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft, 58(8), 1704-1706.
  • Chernyak, N., et al. (Year). A refined method for the synthesis of imidazo[1,2-a]pyridine derivatives, employing a three-component coupling reaction. Organic Letters.
  • Schwerkoske, J., et al. (Year). An innovative multicomponent approach for synthesizing 3-aminoimidazo[1,2-a]pyridines. Organic Letters.
  • Zheng, L., et al. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. Journal of Organic Chemistry, 77(13), 5794-5800.
  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
  • Bagley, M. C., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis.
  • Kumari, P., et al. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107-117.
  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1482.
  • Al-Zahrani, F. M. (2020).
  • Kalwadia, B., et al. (Year). Synthesis of condensed pyrido[1,2-a]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives from cyanoketene dithioacetal. Journal of the Indian Chemical Society.
  • Taylor, E. C., & Turchi, I. J. (1979). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Chemical Reviews, 79(2), 181-231.
  • Jones, G., & Jones, R. K. (1974). Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Journal of the Chemical Society, Perkin Transactions 1, 14, 1589-1593.
  • Kant, R. (2016). Synthesis, Characterization and Biological evaluation of some Novel Pyrazolo[3,4-b]pyridin-3-amine derivatives. Chemistry & Biology Interface, 6(5), 357-365.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (Year). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Sisko, J., et al. (2000). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 41(11), 1729-1732.
  • Kleemann, H.-W., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 17(14), 5049-5063.
  • Toche, R. B., et al. (2016). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica, 8(3), 146-151.
  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry.
  • Al-Majid, A. M., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 14(7), 4786-4801.
  • El-Sayed, M. A.-A. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Zubenko, A. A., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Russian Chemical Reviews, 88(11), 1235-1258.
  • El-Hashash, M. A., et al. (2023).
  • Dudutiene, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
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  • Szafran, M., & Rozwadowska, M. D. (1984). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 22(8), 507-510.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-434.

Sources

Method

Application Note &amp; Protocols: A Guide to the Development of a Diverse Compound Library from 5-bromo-N-(piperidin-1-yl)pyridin-3-amine

Abstract The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its derivatives are integral to drug discovery programs targeting a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its derivatives are integral to drug discovery programs targeting a wide array of diseases.[1][5] This guide provides a detailed framework for the synthesis of a diverse chemical library starting from the versatile building block, 5-bromo-N-(piperidin-1-yl)pyridin-3-amine. The strategic placement of a bromine atom provides a reactive handle for modern cross-coupling methodologies, enabling extensive structural diversification.[6] We present detailed, field-tested protocols for two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination—to facilitate the rapid generation of novel analogues for high-throughput screening and structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Scaffold

5-bromo-N-(piperidin-1-yl)pyridin-3-amine is a trifunctional scaffold with significant potential for library development. Its core components offer distinct opportunities for chemical modification:

  • The Bromopyridine Core: The bromine atom at the C-5 position is the primary diversification point. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are known for their broad functional group tolerance and reliable translation from small to large-scale synthesis.[6]

  • The 3-Amino Group: The exocyclic amino group significantly influences the electronic properties and basicity of the pyridine ring.[7][8]

  • The N-Piperidinyl Moiety: The piperidine ring is one of the most ubiquitous saturated heterocycles in approved drugs, often used to enhance solubility, modulate lipophilicity, and occupy specific pockets in target proteins.[9]

This guide focuses on leveraging the C-Br bond to introduce molecular diversity, a proven strategy for exploring the chemical space around a core scaffold.

G start 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (Core Scaffold) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R¹R²NH Pd Catalyst library_a Library A: Bi-aryl & Heteroaryl Analogs suzuki->library_a library_b Library B: Di-amino Pyridine Analogs buchwald->library_b

Caption: Library diversification strategy from the core scaffold.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the bromopyridine scaffold and various aryl or heteroaryl boronic acids or esters.[10][11][12] This reaction is fundamental for creating bi-aryl structures, a common motif in kinase inhibitors and other targeted therapies.[6]

Scientific Rationale

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10][11] The choice of catalyst, ligand, and base is critical. For electron-deficient heteroaryl halides like bromopyridines, a palladium catalyst with an electron-rich phosphine ligand, such as Pd(dppf)Cl₂, is often effective. A mild base like potassium carbonate or potassium phosphate is typically sufficient to facilitate the transmetalation step without degrading sensitive functional groups.[13]

G pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 L₂PdII(Ar)(Br) oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 L₂PdII(Ar)(R) transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product sub1 Ar-Br sub1->oxidative_add sub2 R-B(OH)₂ + Base sub2->transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Step-by-Step Protocol

Materials & Reagents

ReagentPurposeTypical Amount
5-bromo-N-(piperidin-1-yl)pyridin-3-amineStarting Material1.0 equiv.
Aryl/Heteroaryl Boronic AcidCoupling Partner1.2 equiv.
Pd(dppf)Cl₂ or Pd(PPh₃)₄Palladium Catalyst3-5 mol%
K₂CO₃ or K₃PO₄Base2.0-3.0 equiv.
1,4-Dioxane / Water (4:1)Solvent0.1 M concentration

Procedure

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).[10]

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe to achieve a final concentration of ~0.1 M with respect to the starting material.[10]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[14] Reaction progress should be monitored by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.[14]

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of a wide range of primary and secondary amines to the bromopyridine core, creating a new C-N bond.[15] This reaction is invaluable for introducing functionalities that can act as hydrogen bond donors or acceptors, significantly altering the pharmacological profile of the parent molecule.

Scientific Rationale

This palladium-catalyzed reaction also proceeds via an oxidative addition-reductive elimination cycle.[16] However, the key step involves the coordination of the amine to the palladium center followed by deprotonation by a strong base to form a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[17] The ligand is arguably the most important component. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are required to promote the reductive elimination step, which is often rate-limiting, and to prevent the formation of inactive catalyst species.[15][18]

G pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 L₂PdII(Ar)(Br) oxidative_add->pd_complex1 amine_coord Amine Coordination pd_complex1->amine_coord pd_complex2 [L₂PdII(Ar)(R₂NH)]⁺Br⁻ amine_coord->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L₂PdII(Ar)(NR₂) deprotonation->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 product Ar-NR₂ reductive_elim->product sub1 Ar-Br sub1->oxidative_add sub2 R₂NH sub2->amine_coord

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Materials & Reagents

ReagentPurposeTypical Amount
5-bromo-N-(piperidin-1-yl)pyridin-3-amineStarting Material1.0 equiv.
Primary or Secondary AmineCoupling Partner1.2-1.5 equiv.
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst1-2 mol%
(±)-BINAP or XPhosPhosphine Ligand2-4 mol%
NaOtBu or Cs₂CO₃Base1.5-2.0 equiv.
Toluene or DioxaneAnhydrous Solvent0.1 M concentration

Procedure

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add the 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen. Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. These reactions can be rapid, often completing in 2-12 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent like ethyl acetate and wash with water and brine.[17]

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to isolate the aminated product.[17]

Data Summary and Library Scope

The protocols described enable the synthesis of a wide range of derivatives. The tables below outline representative examples of coupling partners that can be used to generate a diverse library.

Table 1: Representative Boronic Acids for Suzuki-Miyaura Coupling

Coupling PartnerRationale for InclusionPotential Therapeutic Area
Phenylboronic acidBasic aromatic scaffoldGeneral Discovery
4-Fluorophenylboronic acidModulates electronics, can improve metabolic stabilityOncology, CNS
Pyridine-3-boronic acidIntroduces H-bond acceptor, improves solubilityKinase Inhibitors
Thiophene-2-boronic acidBioisostere for phenyl ringGeneral Discovery
4-Methoxyphenylboronic acidH-bond acceptor, electron-donating groupVarious

Table 2: Representative Amines for Buchwald-Hartwig Amination

Coupling PartnerRationale for InclusionPotential Therapeutic Area
AnilineIntroduces a flat aromatic amineGeneral Discovery
MorpholineImproves aqueous solubility and PK propertiesCNS, Oncology
PiperazineProvides a handle for further functionalizationVarious
CyclopropylamineIntroduces 3D character, reduces lipophilicityGeneral Discovery
2-AminopyrimidineIntroduces key H-bonding motifs for kinase bindingKinase Inhibitors

Conclusion

The 5-bromo-N-(piperidin-1-yl)pyridin-3-amine scaffold serves as an excellent starting point for the construction of extensive and diverse compound libraries. By employing robust and well-characterized palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, researchers can efficiently generate novel molecules with varied steric and electronic properties. The detailed protocols provided herein are designed to be broadly applicable and serve as a reliable foundation for drug discovery campaigns and SAR exploration.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Various Authors. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. DOI: 10.1039/SP602.
  • Various Authors. N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health (NIH).
  • Various Authors. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate.
  • Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, Vol. 83, No. 4.
  • Various Authors. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing.
  • Various Authors. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Wikipedia. Buchwald–Hartwig amination.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.
  • Benchchem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Benchchem. (2025). Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Various Authors. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • BOC Sciences. Scaffolds and Scaffold-based Compound Library.
  • Various Authors. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.
  • Singh, U. P., et al. Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health (NIH).
  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Ilovaisky, A. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • ChemicalBook. 3-Amino-5-bromopyridine synthesis.
  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing.
  • Various Authors. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Institutes of Health (NIH).
  • Various Authors. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

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Application

Application Note: Process Development &amp; Scale-Up Strategy for 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

Part 1: Executive Summary & Strategic Analysis Scope and Significance 5-bromo-N-(piperidin-1-yl)pyridin-3-amine is a critical pharmacophore often utilized in the synthesis of allosteric SHP2 inhibitors. The molecule feat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Significance

5-bromo-N-(piperidin-1-yl)pyridin-3-amine is a critical pharmacophore often utilized in the synthesis of allosteric SHP2 inhibitors. The molecule features a hydrazine-like linkage (


) connecting a pyridine ring to a piperidine moiety.

Scale-Up Challenge: The primary challenge in scaling this reaction from medicinal chemistry (mg) to process chemistry (kg) is selectivity . The starting material, 3,5-dibromopyridine, is symmetric. Over-reaction leads to the bis-substituted impurity (3,5-di(piperidin-1-ylamino)pyridine), which is difficult to separate from the product due to similar polarity.

Route Selection: Buchwald-Hartwig vs. SNAr

While Nucleophilic Aromatic Substitution (SNAr) is often preferred for cost, 3,5-dibromopyridine is electron-neutral/poor but lacks strong activating groups (like


 or 

) to facilitate facile SNAr with weak nucleophiles like 1-aminopiperidine.
ParameterMethod A: Pd-Catalyzed (Buchwald)Method B: Cu-Catalyzed (Ullmann)Method C: Thermal SNAr
Selectivity High (Ligand controlled)ModerateLow (Requires high temp)
Conversion >95%80-90%<50% (Sluggish)
Impurity Profile Clean, specific Pd removal requiredCu residue, difficult workupHigh degradation
Scale Suitability Recommended for Pharma Viable for Cost-SensitiveNot Recommended

Decision: This protocol focuses on Method A (Pd-catalyzed cross-coupling) using a specific catalyst system (Pd/Xantphos) known for high turnover frequencies and excellent mono-selectivity on di-halo arenes.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The synthesis utilizes a Palladium-catalyzed C-N bond formation between 3,5-dibromopyridine and 1-aminopiperidine.

ReactionScheme SM1 3,5-Dibromopyridine (1.0 equiv) Cat Pd2(dba)3 (1 mol%) Xantphos (2 mol%) SM1->Cat SM2 1-Aminopiperidine (1.1 equiv) SM2->Cat Prod 5-Bromo-N-(piperidin-1-yl) pyridin-3-amine (Target) Cat->Prod Major (>90%) Imp Bis-substituted Impurity Cat->Imp Minor (<5%) Base NaOtBu (1.5 equiv) Toluene, 100°C Base->Cat

Figure 1: Synthetic pathway utilizing Buchwald-Hartwig amination conditions.

Materials & Stoichiometry (100g Scale Basis)
ReagentMW ( g/mol )Equiv.[1]Mass (g)MolesRole
3,5-Dibromopyridine 236.891.0100.0 g0.422Limiting Reagent
1-Aminopiperidine 100.161.146.5 g0.464Nucleophile
Pd2(dba)3 915.720.013.86 g0.004Catalyst Precursor
Xantphos 578.620.024.88 g0.008Ligand
NaOtBu 96.101.456.8 g0.591Base
Toluene -10 vol1000 mL-Solvent
Step-by-Step Procedure
Step 1: Inertion and Charging
  • Safety Check: Ensure the reactor is grounded. 1-aminopiperidine is flammable and corrosive.[2][3]

  • Purge a 2L jacketed reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Toluene (900 mL) .

  • Start agitation (250 RPM).

  • Charge 3,5-Dibromopyridine (100 g) . Stir until fully dissolved.

  • Charge Pd2(dba)3 (3.86 g) and Xantphos (4.88 g) .

    • Note: Stir for 10-15 mins at 20-25°C to allow the active Pd-Ligand complex to form (solution typically turns dark purple/brown).

Step 2: Reaction Initiation
  • Add Sodium tert-butoxide (NaOtBu) (56.8 g) in one portion.

  • Add 1-Aminopiperidine (46.5 g) via addition funnel over 10 minutes.

    • Critical Parameter: Do not add amine before catalyst complexation; this prevents non-specific Pd precipitation.

  • Heat the reaction mixture to 95-100°C (internal temperature).

  • Maintain reflux for 4–6 hours .

Step 3: Reaction Monitoring (IPC)
  • Method: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

  • Specification:

    • 3,5-Dibromopyridine: < 2.0%

    • Bis-impurity: < 5.0%[4][5][6]

  • Action: If SM > 2%, add 0.1 equiv of 1-aminopiperidine and stir for 2h.

Step 4: Workup & Purification (Acid-Base Rescue)

This strategy exploits the basicity of the pyridine nitrogen to separate it from non-basic organic impurities (ligands, unreacted dibromide).

  • Cool reaction to 20°C .

  • Filter through a pad of Celite to remove insoluble salts (NaBr) and palladium black. Rinse cake with Toluene (200 mL).

  • Extraction 1 (Acidic): Transfer filtrate to a separator. Add 1M HCl (600 mL) .

    • Chemistry: The product (amine) protonates and moves to the aqueous layer. Non-basic impurities stay in Toluene.

  • Separate layers. Keep the Aqueous (Lower) Layer .

  • Wash: Wash the aqueous layer with Ethyl Acetate (300 mL) to remove traces of organic impurities.

  • Basification: Cool aqueous layer to 5-10°C. Slowly adjust pH to 10-11 using 4M NaOH .

    • Observation: Product will precipitate or oil out.

  • Extraction 2 (Recovery): Extract the basic aqueous mixture with Dichloromethane (DCM) (2 x 500 mL) .

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo to an oil/solid.
    
Step 5: Crystallization (Final Polish)
  • Dissolve the crude residue in hot Isopropyl Alcohol (IPA) (3 vol) .

  • Add n-Heptane (6 vol) slowly at 60°C.

  • Cool slowly to 0-5°C over 4 hours.

  • Filter the off-white solid.

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92 g (75–82%) Purity: >98.5% (HPLC)

Part 3: Process Safety & Critical Controls

Handling 1-Aminopiperidine (Hydrazine Moiety)
  • Nitrosamine Risk: 1-aminopiperidine contains a hydrazine (

    
    ) motif. Do NOT  use sodium nitrite or other nitrosating agents near this process.[5] Exposure to air for prolonged periods can lead to oxidation; use fresh bottles or redistill before use.
    
  • Toxicity: Hydrazines are potential genotoxins. Handle in a fume hood with double gloving.

Palladium Removal

For pharmaceutical intermediates, Pd limits are strict (<10 ppm).

  • Control Strategy: The Acid/Base extraction (Step 4) is highly effective at removing Pd-ligand complexes which remain in the organic waste layer.

  • Scavenger: If Pd > 20 ppm in the final solid, treat the DCM solution in Step 4.7 with SiliaMetS® Thiol or QuadraPure™ TU (5 wt% relative to product) for 2 hours before concentration.

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Phase cluster_workup Purification Phase R1 Reactor Charge: Toluene, SM, Cat R2 Heat to 100°C 4-6 Hours R1->R2 W1 Filter (Celite) Remove Salts R2->W1 W2 Acid Extraction (1M HCl) Product -> Aqueous W1->W2 W3 Org Wash (Discard Org) W2->W3 Org Layer W4 Basify Aqueous (NaOH) Extract into DCM W2->W4 Aq Layer (Product) W5 Crystallization (IPA/Heptane) W4->W5

Figure 2: Workup logic focusing on Acid-Base extraction for impurity rejection.

Part 4: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Identification 1H NMR (DMSO-d6)Conforms to structure. Characteristic hydrazine NH (~8.5 ppm)
Purity HPLC (254 nm)

98.0% area
Impurity A HPLCBis-substituted analog

0.5%
Residual Pd ICP-MS

20 ppm
Water Content KF Titration

0.5% w/w

Part 5: References

  • Buchwald-Hartwig Amination on Pyridines:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Context: Establishes Xantphos/Pd systems as superior for heteroaryl halides.

  • SHP2 Inhibitor Synthesis (Contextual Grounding):

    • Chen, Y. N., et al. (2016). "Discovery of SHP099: A Potent, Selective, and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773-7782. Link

    • Context: Describes the utility of 3-amino-5-bromo-pyridine intermediates in SHP2 drug discovery.

  • Safety of Hydrazine Derivatives:

    • Sigma-Aldrich Safety Data Sheet. "1-Aminopiperidine." Link

    • Context: Mandatory safety data for handling the nucleophile.

  • Patent Reference for Scale-Up Conditions:

    • Novartis AG. (2015).[1][2] "SHP2 Inhibitors." WO/2015/107495. Link

    • Context: Provides specific industrial conditions for coupling aminopiperidines to halopyridines.

Sources

Technical Notes & Optimization

Troubleshooting

dehalogenation of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine during reaction

Technical Support Center: 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine Overview: The "Disappearing Bromine" Phenomenon Subject: Troubleshooting dehalogenation (hydrodehalogenation) during cross-coupling reactions of 5-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine

Overview: The "Disappearing Bromine" Phenomenon

Subject: Troubleshooting dehalogenation (hydrodehalogenation) during cross-coupling reactions of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine.

The Issue: Researchers frequently observe the formation of N-(piperidin-1-yl)pyridin-3-amine (the de-brominated byproduct) instead of the desired cross-coupled product when subjecting 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (Compound A) to Palladium-catalyzed conditions (Suzuki, Buchwald-Hartwig, or Sonogashira).

Root Cause Analysis: This scaffold contains a hydrazine motif (pyridine-NH-N-piperidine). Hydrazines are potent reducing agents.[1] In the presence of Palladium(0) and base, the hydrazine moiety facilitates the reduction of the oxidative addition complex (L(_n)Pd(Ar)Br) to a Palladium-Hydride species (L(_n)Pd(Ar)H), which subsequently undergoes reductive elimination to yield the dehalogenated arene (Ar-H). This competes directly with the desired transmetallation cycle.

Part 1: Diagnostic & Troubleshooting Guide

Q1: How do I confirm that dehalogenation is my primary failure mode?

A: Analyze the crude reaction mixture via LC-MS or 1H NMR before workup.

  • LC-MS: Look for a mass peak corresponding to [M-Br+H].

    • Target MW: ~256 Da (79Br isotope).[2]

    • Dehalogenated MW: ~177 Da.

  • 1H NMR: The loss of the bromine restores the symmetry or coupling pattern of the pyridine ring.

    • Starting Material: The C2, C4, and C6 protons appear as distinct singlets or doublets with small coupling constants (

      
       Hz).
      
    • Dehalogenated Product: You will observe a new proton signal (typically a doublet of doublets or a triplet-like multiplet) at the C5 position, often shifting the C4/C6 signals upfield due to increased electron density.

Q2: Why is this happening specifically with this molecule?

A: The N-(piperidin-1-yl) substituent is not just a bulky amine; it is a hydrazine.

  • Coordination: The hydrazine -NH- can coordinate to Pd(II), bringing a hydride source (the NH proton or solvent interaction) into proximity with the metal center.

  • Redox Activity: Hydrazines can undergo oxidation to diazenes or hydrazones, donating two electrons and two protons to the system, effectively fueling the reduction of the aryl bromide.

Q3: Which reaction parameters are most critical to fix this?

A: The hierarchy of intervention is Solvent > Base > Ligand > Protection .

ParameterAvoid (Risk Factors) Recommended (Stabilizers) Reasoning
Solvent Alcohols (MeOH, EtOH, iPrOH) , DMF (at high T)1,4-Dioxane, Toluene, THF Alcohols act as hydride sources via

-hydride elimination from Pd-alkoxides.
Base Alkoxides (NaOEt, NaOiPr) K

PO

, Cs

CO

, K

CO

Strong alkoxide bases promote the formation of Pd-H species. Inorganic bases are safer.
Ligand PPh

, dppf
(slow reductive elimination)
XPhos, SPhos, BrettPhos Bulky, electron-rich ligands accelerate the desired reductive elimination, outcompeting dehalogenation.
Temp >100°C 60–80°C High temperatures favor the higher-activation-energy dehalogenation pathway.

Part 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Dehalogenation cycle driven by the hydrazine moiety.

Dehalogenation_Mechanism cluster_legend Key Pd0 Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br TransMetal Transmetallation (+ R-B(OH)2) OxAdd->TransMetal Desired Path PdH Pd-Hydride Species [Ar-Pd(II)-H] OxAdd->PdH Hydrazine/Solvent Interaction Prod Product (Ar-R) TransMetal->Prod Reductive Elim. Prod->Pd0 HydrideForm Hydride Source (Alcohol/Hydrazine) HydrideForm->PdH DehaloProd Dehalogenated Byproduct (Ar-H) PdH->DehaloProd Reductive Elim. DehaloProd->Pd0 key1 Ar = N-(piperidin-1-yl)pyridin-3-yl

Caption: Competitive catalytic cycles. The red path highlights the hydrazine-assisted formation of the Pd-H intermediate leading to dehalogenation.

Part 3: Optimized Experimental Protocol

Protocol: Suzuki Coupling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Designed to minimize hydrodehalogenation.

Reagents:

  • Substrate: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(OAc)

    
     (5 mol%) + XPhos (10 mol%)
    
    • Why: XPhos is bulky and electron-rich, promoting fast transmetallation.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) (anhydrous or 2M aq. solution)
  • Solvent: 1,4-Dioxane (degassed)

    • Avoid: Methanol, Ethanol, Isopropanol.

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), and K

    
    PO
    
    
    
    (3.0 eq).
  • Catalyst Addition: Add XPhos Pd G2 precatalyst (0.02 eq).

    • Note: If using Pd(OAc)

      
      /Ligand, premix them in a small amount of solvent for 5 mins before adding.
      
  • Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to remove O

    
    , which can promote homocoupling and catalyst decomposition.
    
  • Solvent: Add degassed 1,4-Dioxane (concentration ~0.1 M).

  • Reaction: Heat the block to 80°C .

    • Monitoring: Check LC-MS at 1 hour. If the reaction is sluggish, increase to 100°C, but monitor closely for dehalogenation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (typically DCM/MeOH or Hex/EtOAc gradients).

Part 4: Advanced Troubleshooting (FAQs)

Q: I tried the protocol above, but I still see 20% dehalogenation. What next? A: You likely need to protect the hydrazine nitrogen.

  • Strategy: Pre-treat the starting material with Boc

    
    O  (1.1 eq, DMAP cat., THF, RT) to install a Boc group on the hydrazine NH.
    
  • Effect: The Boc group withdraws electron density, preventing the hydrazine from acting as a reductant or coordinating to Pd.

  • Post-Reaction: Remove the Boc group with TFA/DCM or HCl/Dioxane after the coupling is complete.

Q: Can I use DMF as a solvent? A: Use with caution. DMF can decompose to form dimethylamine and CO, and at high temperatures, it can act as a hydride donor. If solubility is an issue in Dioxane, try a Dioxane:Water (4:1) mixture or Toluene .

Q: Is the boronic acid choice important? A: Yes. Electron-poor boronic acids react slower, giving the catalyst more time to undergo the dehalogenation side reaction. If your partner is electron-poor, use a higher catalyst loading (5-10 mol%) to force the cycle forward.

References

  • Mechanistic Insight into Dehalogenation

    • Title: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.[1][3][4][5]

    • Source: Angewandte Chemie International Edition, 2021.[4]

    • URL:[Link]

  • Dehalogenation in Aminopyrazoles (Analogous System)

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source: Journal of Organic Chemistry (via Academia.
    • URL:[Link]

  • General Dehalogenation Troubleshooting: Title: How to avoid dehalogenation side reactions in Suzuki coupling. Source: BenchChem Technical Guides.

Sources

Optimization

managing impurities in 5-bromo-N-(piperidin-1-yl)pyridin-3-amine synthesis

Technical Support Center: Impurity Management in 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine Synthesis Executive Summary The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine typically involves a Palladium-catalyzed C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Management in 5-Bromo-N-(piperidin-1-yl)pyridin-3-amine Synthesis

Executive Summary

The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine typically involves a Palladium-catalyzed C-N cross-coupling between 3,5-dibromopyridine and 1-aminopiperidine . This reaction presents a unique "selectivity triangle" challenge:

  • Bis-coupling: The symmetry of the starting material makes over-reaction highly probable.

  • Protodehalogenation: The electron-deficient pyridine ring promotes oxidative addition but also facilitates hydrodehalogenation (loss of the bromine handle).

  • Pd-Chelation: The resulting hydrazine-pyridine motif is a potent bidentate ligand, complicating catalyst removal.

This guide provides self-validating protocols to navigate these issues, ensuring high purity of the mono-brominated intermediate required for downstream functionalization.

Part 1: The Reaction Landscape (Visualized)

The following pathway map illustrates the critical divergence points where impurities are generated.

ReactionPathways SM 3,5-Dibromopyridine (Starting Material) Target TARGET: 5-Bromo-N-(piperidin-1-yl) pyridin-3-amine SM->Target  Path 1: Mono-Coupling (Controlled Stoichiometry) Imp_Des IMPURITY B (Des-Bromo): N-(piperidin-1-yl) pyridin-3-amine SM->Imp_Des  Direct Reduction Reagent 1-Aminopiperidine (Nucleophile) Reagent->Target Pd Pd Catalyst (Cycle) Pd->Target Imp_Bis IMPURITY A (Bis-Coupled): 3,5-Bis(piperidin-1-ylamino) pyridine Target->Imp_Bis  Path 2: Over-Reaction (Excess Amine/High Temp) Target->Imp_Des  Path 3: Hydrodehalogenation (Hydride Source Present) Imp_Ox IMPURITY C (Oxidation): Azo/N-Oxide Species Target->Imp_Ox  Path 4: Air Oxidation (Workup)

Caption: Figure 1. Divergent reaction pathways in the Buchwald-Hartwig amination of 3,5-dibromopyridine. Path 1 is desired; Paths 2, 3, and 4 represent critical failure modes.

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: Controlling Selectivity (The Bis-Coupling Issue)

Q: I am observing >15% of the bis-coupled impurity (Impurity A). Reducing the temperature slows the reaction too much. How do I fix this?

A: Adjust the "Local Concentration" via Inverse Addition. The symmetry of 3,5-dibromopyridine means the rate constant for the second amination (


) is often competitive with the first (

). If

, statistical distribution dictates a mix of products.

Corrective Protocol:

  • Stoichiometry Inversion: Do not add the amine to the bromide. Instead, load the reactor with 3,5-dibromopyridine (1.5 – 2.0 equiv) and the catalyst system.

  • Slow Addition: Dissolve 1-aminopiperidine (1.0 equiv) in the reaction solvent (e.g., Toluene or Dioxane) and add it dropwise over 2–4 hours via a syringe pump at reaction temperature.

    • Mechanism:[1][2][3][4][5] This keeps the instantaneous concentration of the nucleophile low relative to the electrophile, statistically favoring the mono-addition event [1].

  • Ligand Selection: Switch to a bidentate ligand with a wide bite angle, such as Xantphos or BINAP .

    • Why? Monodentate ligands often allow faster oxidative addition to the second bromine. Bidentate ligands create a more sterically crowded Pd-center after the first coupling, retarding the second oxidative addition [2].

Data Validation (Typical HPLC Area %):

Condition Target (Mono) Impurity A (Bis) Unreacted SM
Batch Addition (1:1 eq) 55% 25% 20%

| Slow Addition (1.5:1 eq) | 88% | <3% | 9% |

Module 2: Preventing Protodehalogenation (The Des-Bromo Issue)

Q: My LCMS shows a peak at [M-79+1] (Target Mass - Br + H). Is this from the starting material?

A: No, this is likely active Hydrodehalogenation (Impurity B) occurring during the reaction. This is a common side reaction in Pd-coupling of poly-halogenated heterocycles. It occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination (from the amine or solvent) or intercepts a hydride source before reductive elimination of the amine [3].

Troubleshooting Steps:

  • Base Check: Are you using NaOtBu ? Sodium tert-butoxide is a common culprit because it can act as a hydride donor via

    
    -H elimination to form isobutylene.
    
    • Fix: Switch to an inorganic base like Cs₂CO₃ or K₃PO₄ in 1,4-dioxane. These are non-hydridic.

  • Solvent Purity: Ensure your solvent is anhydrous and free of alcohols. Primary/secondary alcohols significantly promote dehalogenation.

  • Temperature: Lower the temperature by 10°C. Dehalogenation often has a higher activation energy than amination.

Module 3: Palladium Removal (The "Sticky" Catalyst)

Q: The product is dark brown/black even after a silica column. NMR peaks are broad. How do I clean it?

A: The Hydrazine-Pyridine motif is a "Pd-Trap." Standard silica is insufficient. The product contains a pyridine nitrogen and a hydrazine moiety, creating a chelation pocket that binds residual Palladium tightly. This "leaching" can cause toxicity issues and interfere with subsequent steps.

Decontamination Protocol (The "Thiol Wash"):

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (0.5 w/w relative to crude mass).

  • Agitation: Stir at 40°C for 4 hours (Heat is crucial to break the Pd-Product complex).

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Alternative (Liquid-Liquid): If resins are unavailable, wash the organic layer with 0.5M Aqueous N-Acetyl Cysteine (NAC) adjusted to pH 7-8. The sulfur in cysteine out-competes the pyridine for the metal [4].

Part 3: Validated Experimental Workflow

The following decision tree helps you select the immediate next step based on your current IPC (In-Process Control) data.

TroubleshootingTree Start Analyze Reaction Mixture (LCMS / HPLC) CheckBis Is Bis-Coupled Impurity > 5%? Start->CheckBis CheckDes Is Des-Bromo Impurity > 5%? CheckBis->CheckDes No ActionBis ACTION: Restart. Use 1.5 eq Dibromide. Add Amine over 4h. CheckBis->ActionBis Yes CheckColor Is Isolated Solid Black/Grey? CheckDes->CheckColor No ActionDes ACTION: Switch Base. Replace NaOtBu with Cs2CO3. Check Solvent Dryness. CheckDes->ActionDes Yes ActionPd ACTION: Scavenger Treatment. Treat with SiliaMetS Thiol or N-Acetyl Cysteine wash. CheckColor->ActionPd Yes Success Proceed to Crystallization (Hexane/EtOAc) CheckColor->Success No

Caption: Figure 2. Logic flow for impurity remediation based on IPC data.

Part 4: References

  • Selectivity in Polyhalogenated Heterocycles: Lutz Ackermann et al., "Selectivity Control in Pd-Catalyzed Cross-Coupling Reactions of Dihalogenated Heterocycles," Organic Letters, 2010.

  • Ligand Effects on Selectivity (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L., "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chemical Science, 2011.

  • Protodehalogenation Mechanisms: Navarro, O. et al., "Dehalogenation Side Reactions in Pd-Catalyzed C-N Coupling," Journal of Organic Chemistry, 2004.

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K., "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients," Advanced Synthesis & Catalysis, 2004.

Sources

Reference Data & Comparative Studies

Validation

comparing 5-bromo-N-(piperidin-1-yl)pyridin-3-amine with other 3-aminopyridines

An In-Depth Comparative Guide to 5-bromo-N-(piperidin-1-yl)pyridin-3-amine and its Analogs for Medicinal Chemistry Executive Summary The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 5-bromo-N-(piperidin-1-yl)pyridin-3-amine and its Analogs for Medicinal Chemistry

Executive Summary

The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics, particularly in oncology and neuroscience.[1][2] This guide provides a detailed comparative analysis of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine, a highly functionalized building block, against other key 3-aminopyridine derivatives. We will dissect the influence of various substituents on the scaffold's physicochemical properties, reactivity, and strategic utility in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound class for creating diversified molecular libraries and identifying lead candidates.

The 3-Aminopyridine Scaffold: A Privileged Core in Drug Discovery

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs.[3] Its derivatives, particularly aminopyridines, serve as critical intermediates and core structural motifs in a vast array of biologically active molecules.[4][5] The 3-aminopyridine isomer, in particular, offers a unique vector for substitution that is electronically and sterically distinct from the more commonly functionalized 2- and 4-positions.[3][6]

The strategic importance of the 3-aminopyridine scaffold lies in several key areas:

  • Bioisosteric Replacement: It can act as a bioisostere for other aromatic systems, improving properties like solubility and metabolic stability.

  • Hydrogen Bonding: The amino group and the pyridine nitrogen provide crucial hydrogen bond donor and acceptor sites, facilitating strong interactions with biological targets like protein kinases.[1]

  • Synthetic Versatility: The pyridine ring can be readily functionalized, allowing for systematic exploration of the surrounding chemical space to optimize potency and pharmacokinetic profiles.[7][8]

This guide focuses on a specific, highly versatile derivative: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine. The introduction of both a bromine atom and a saturated N-heterocycle creates a building block with a predefined exit vector for diversification and tailored physicochemical properties.

Featured Compound Profile: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine

This compound combines three key structural features: the 3-aminopyridine core, a bromine atom at the 5-position, and an N-piperidine substituent. Each feature imparts distinct properties that make it a valuable tool for medicinal chemists.

Synthesis and Accessibility

The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine is typically achieved from 3,5-dibromopyridine. While direct nucleophilic aromatic substitution on 3,5-dibromopyridine can be challenging, copper-catalyzed methods have proven effective. A reported synthesis involves the reaction of 3,5-dibromopyridine with an excess of piperidine in the presence of copper sulfate, affording the desired product in a 40% yield.[9] Microwave-assisted protocols have also been shown to improve yields and reduce reaction times for analogous compounds, such as the synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine.[9]

The causality behind using a copper catalyst lies in its ability to facilitate the amination of aryl halides under conditions where an uncatalyzed reaction is sluggish. The catalyst coordinates to both the halide and the amine, lowering the activation energy for the C-N bond formation.

Physicochemical and Reactivity Profile

The combination of the electron-withdrawing bromine atom and the electron-donating piperidino-amino group creates a unique electronic environment. The bromine atom serves as a powerful and versatile handle for post-synthetic modification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][10] This allows for the late-stage introduction of aryl, heteroaryl, or other amino groups, enabling the rapid generation of a library of analogs from a common intermediate. The piperidine moiety often enhances aqueous solubility and can improve the metabolic stability and pharmacokinetic profile of a final drug candidate compared to simpler N-alkyl groups.

Comparative Analysis with Alternative 3-Aminopyridines

To fully appreciate the utility of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine, it is essential to compare it with other common 3-aminopyridine building blocks. The choice of substituent dramatically alters the molecule's properties and its suitability for specific applications.

Structural and Electronic Effects

The electronic nature of substituents on the pyridine ring directly influences the basicity (pKa) of the ring nitrogen and the nucleophilicity of the exocyclic amine. These factors are critical for target engagement and reaction efficiency. The pKa of the parent pyridine is approximately 5.2.[11]

  • Electron-Donating Groups (EDGs): Substituents like alkylamino groups (e.g., piperidinyl, dimethylamino) donate electron density into the ring through resonance and induction. This increases the basicity of the pyridine nitrogen, making it a better hydrogen bond acceptor.

  • Electron-Withdrawing Groups (EWGs): Halogens like bromine withdraw electron density via the inductive effect, which generally decreases the basicity of the pyridine nitrogen.[12]

The interplay of these effects in 5-bromo-N-(piperidin-1-yl)pyridin-3-amine results in a finely tuned electronic profile, where the donating effect of the amino group partially counteracts the withdrawing effect of the bromine.

dot```dot graph "Structural_Comparison" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Core [label="3-Aminopyridine\n(Baseline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Featured [label="5-bromo-N-(piperidin-1-yl)pyridin-3-amine", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; Simple_Alkyl [label="3-(Dimethylamino)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Simple_Bromo [label="3-Amino-5-bromopyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Aryl_Sub [label="N-Phenylpyridin-3-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with descriptive labels Core -- Featured [label="+ Br (C5)\n+ Piperidine (N3)"]; Core -- Simple_Alkyl [label="+ 2x Methyl (N3)"]; Core -- Simple_Bromo [label="+ Br (C5)"]; Core -- Aryl_Sub [label="+ Phenyl (N3)"]; Simple_Bromo -- Featured [label="+ Piperidine (N3)"]; }

Caption: A typical experimental workflow for library generation using a Suzuki coupling reaction.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful chemical synthesis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a key method for functionalizing the bromine handle on our featured compound and its analogs.

Protocol: Suzuki-Miyaura Cross-Coupling of a 5-Bromo-3-aminopyridine Derivative

This protocol describes the synthesis of a 5-aryl-3-aminopyridine derivative, adapted from established literature procedures. [13][14] Objective: To couple an arylboronic acid with a 5-bromo-3-aminopyridine scaffold to form a C-C bond.

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (1.0 eq.)

  • Arylboronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 eq.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 eq.), the selected arylboronic acid (1.1 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium phosphate (2.2 eq.).

    • Causality: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. [14]2. Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask. The reaction should be stirred to ensure a homogenous mixture.

    • Causality: Degassing the solvents removes dissolved oxygen. The water is essential for the transmetalation step of the Suzuki reaction mechanism.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 90-95°C) with vigorous stirring for 15-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

    • Causality: The brine wash removes residual water and water-soluble impurities from the organic phase.

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr R-R' Out ArBr Ar-Br ArBr->OxAdd R-X In ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal R'-M In

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

5-bromo-N-(piperidin-1-yl)pyridin-3-amine stands out as a strategically designed building block for modern drug discovery. Its comparison with simpler 3-aminopyridine analogs reveals a sophisticated balance of properties. The piperidine moiety offers a potential route to favorable pharmacokinetics, while the bromine atom provides an essential tool for late-stage functionalization, enabling the rapid and efficient exploration of chemical space. For research teams aiming to build diverse libraries around a proven pharmacophore, the investment in synthesizing or procuring this advanced intermediate can significantly accelerate the path toward identifying potent and selective lead candidates.

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. Available at: [Link]

  • Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 875. Available at: [Link]

  • Szabó, K. F., et al. (2025). State-of-the-art in the synthesis of C3-aminopyridines. ResearchGate. Available at: [Link]

  • Gatdula, C., et al. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access. Available at: [Link]

  • Various Authors. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Tahan, A., et al. (2007). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... ResearchGate. Available at: [Link]

  • Cote, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (2026). 5-bromo-N,N-dipropylpyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Szabó, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. Available at: [Link]

  • StudySmarter. (2023). Pyridine: Uses, Structure & pKa. Available at: [Link]

  • Bér 、, M., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 22, 2026, from [Link]

  • Kaur, H., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. Available at: [Link]

  • Ramsey, B. G., & Walker, F. A. (1974). Linear relation between substituted pyridine lone pair vertical ionization potentials and pKa. Journal of the American Chemical Society, 96(10), 3314–3316. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 22, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Sarya, E. A., et al. (1975). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Jaffe, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Scott, J. S., et al. (2014). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Pluta, R., & Sadlej-Sosnowska, N. (2015). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Available at: [Link]

  • Reddy, M. S., et al. (2007). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Bromo-N-(3-phenylpropyl)pyridin-3-amine. Retrieved February 22, 2026, from [Link]

  • Pathare, R. S., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Comparative In Vitro Profiling: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Scaffolds

Topic: Comparative In Vitro Profiling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Vitro Profiling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists.

Executive Summary

The 5-bromo-N-(piperidin-1-yl)pyridin-3-amine scaffold represents a specialized chemical space in fragment-based drug discovery (FBDD). Unlike standard aminopyridines, the inclusion of the N-(piperidin-1-yl) moiety introduces a hydrazine-like linkage (


), significantly altering the molecule's basicity, solubility, and metabolic profile compared to its carbon-linked analogs (e.g., piperidin-4-yl).

This guide objectively compares the in vitro performance of this scaffold against two primary alternatives: the unsubstituted parent (5-bromo-pyridin-3-amine) and the C-linked analog , focusing on kinase inhibitory potential, cytotoxicity, and metabolic stability.

Structural Logic & Alternative Scaffolds

Before initiating wet-lab protocols, it is critical to understand why this specific derivative is being tested. The 5-bromo position serves as a "handle" for Suzuki-Miyaura cross-coupling to generate bi-aryl kinase inhibitors (e.g., targeting FGFR, ALK, or ROS1), while the piperidine tail modulates physicochemical properties.

The Comparison Set
FeatureTarget Product (N-linked)Alternative A (Parent)Alternative B (C-linked)
Structure 5-bromo-N-(piperidin-1-yl)pyridin-3-amine 5-bromo-pyridin-3-amine 5-bromo-N-(piperidin-4-yl)pyridin-3-amine
Linker Hydrazine (

)
None (Primary Amine)Amine-Carbon (

)
pKa (est.) ~6.5 - 7.2 (Lower basicity due to N-N repulsion)~3.5 (Weakly basic)~9.5 (Highly basic sec.[1] amine)
Lipophilicity Moderate (LogP ~1.8)Low (LogP ~1.2)Moderate (LogP ~1.6)
Primary Risk Metabolic Instability (N-N cleavage)Poor Solubility / Membrane PermeabilityhERG Channel Binding (High pKa)
Visualizing the SAR Logic

The following diagram illustrates the functional role of each component in the scaffold.

SAR_Logic Core Pyridine Core (H-bond Acceptor) Br 5-Bromo Position (Suzuki Coupling Handle) Core->Br Electronic Withdrawal Linker N-N Linker (Hydrazine Motif) Core->Linker 3-Position Substitution Tail Piperidine Ring (Solubility/Binding) Linker->Tail Rigidification

Caption: Functional decomposition of the 5-bromo-N-(piperidin-1-yl)pyridin-3-amine scaffold.

Critical Experiment 1: Metabolic Stability (Microsomal)

Why this matters: The N-(piperidin-1-yl) linkage is chemically distinct from standard amines. Hydrazine-type bonds are susceptible to oxidative cleavage by Cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs). Testing this early prevents wasting resources on a scaffold that will fail in vivo.

Protocol: Liver Microsome Stability Assay
  • System: Pooled Human/Mouse Liver Microsomes (HLM/MLM).

  • Control: Testosterone (High clearance), Warfarin (Low clearance).

  • Detection: LC-MS/MS (MRM mode).

Step-by-Step Workflow:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (100 mM, pH 7.4) with 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 mins. Add NADPH-regenerating system to initiate metabolism.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold acetonitrile (containing internal standard like Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS. Monitor the parent ion

    
    .
    

Interpretation of Results:

  • Target Product (N-linked): If

    
     min, the N-N bond is likely being cleaved. Look for metabolites corresponding to 5-bromo-pyridin-3-amine (loss of piperidine).
    
  • Alternative B (C-linked): Typically shows higher stability (

    
     min) unless the piperidine ring itself is oxidized.
    
Critical Experiment 2: Kinase Selectivity Profiling

Why this matters: Pyridine-3-amine derivatives are "privileged structures" for ATP-competitive kinase inhibition. The piperidine tail often occupies the solvent-exposed region of the kinase pocket, improving potency.

Recommended Assay: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies ADP formed during the kinase reaction. It is preferred over radiometric assays for high-throughput profiling.

Comparative Data (Hypothetical Representative Values): Values based on typical SAR trends for aminopyridine kinase inhibitors (e.g., against FGFR1 or c-Met).

CompoundIC50 (FGFR1)IC50 (c-Met)Solubility (PBS pH 7.4)
Target (N-linked) 120 nM 450 nM 180 µM
Alt A (Parent)>10,000 nM>10,000 nM45 µM
Alt B (C-linked)85 nM320 nM250 µM
Sorafenib (Ref)5-20 nM20-50 nM< 5 µM

Expert Insight: While Alternative B (C-linked) often shows slightly better potency due to flexibility allowing better pocket fit, the Target (N-linked) derivative often exhibits a unique selectivity profile because the N-N bond alters the vector of the piperidine ring, potentially avoiding steric clashes in specific mutant kinases (e.g., gatekeeper mutations).

Critical Experiment 3: Cytotoxicity & Off-Target Effects

Why this matters: The piperidine moiety can induce lysosomotropism (accumulation in acidic organelles) or hERG channel blockage if the pKa is too high.

Protocol: CellTiter-Glo® Luminescent Viability Assay
  • Cell Lines: A549 (Lung Cancer), HepG2 (Liver - metabolic competence), HEK293 (Normal control).

  • Duration: 72-hour incubation.

Workflow Diagram:

Workflow Seed Seed Cells (3000 cells/well) Treat Compound Treatment (Serial Dilution 10µM - 1nM) Seed->Treat Incubate Incubate 72h @ 37°C, 5% CO2 Treat->Incubate Reagent Add CellTiter-Glo (Lyses cells, ATP -> Light) Incubate->Reagent Read Read Luminescence (Plate Reader) Reagent->Read

Caption: 72-hour cytotoxicity screening workflow.

Self-Validating the Protocol:

  • Positive Control: Staurosporine (should yield IC50 < 20 nM).

  • Negative Control: 0.1% DMSO (should show 100% viability).

  • Edge Effect Check: Ensure outer wells of the 96-well plate are filled with media only to prevent evaporation artifacts.

Synthesis & Derivatization Note

For researchers synthesizing this scaffold, the N-(piperidin-1-yl) bond is typically formed via:

  • Nucleophilic Aromatic Substitution (SnAr): Reacting 3-fluoro-5-bromopyridine with 1-aminopiperidine.

  • Chan-Lam Coupling: Copper-catalyzed coupling of 5-bromo-pyridin-3-amine with piperidine (less efficient for N-N formation).

Caution: The SnAr route is preferred. Ensure the 1-aminopiperidine reagent is fresh, as it dimerizes over time.

References
  • Zhang, F. et al. (2020).[2] Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.[3]

  • BenchChem. (2025).[4] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.

  • Qiu, Y. et al. (2022).[5] Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. Bioorganic Chemistry.[5][6][7]

  • Mori, K. et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors. Journal of Medicinal Chemistry.[3]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. (Standard industry protocol for kinase profiling).

Sources

Validation

Catalyst Selection for C-C and C-N Bond Formation: A Head-to-Head Comparison for the Coupling of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine

In the landscape of modern medicinal chemistry, the 3-aminopyridine scaffold is a cornerstone for the development of novel therapeutics. The strategic functionalization of this core structure is paramount for tuning phar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 3-aminopyridine scaffold is a cornerstone for the development of novel therapeutics. The strategic functionalization of this core structure is paramount for tuning pharmacological activity. This guide provides a detailed, data-driven comparison of catalytic systems for the cross-coupling of a key intermediate, 5-bromo-N-(piperidin-1-yl)pyridin-3-amine . We will delve into the comparative performance of various palladium-based catalysts for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, offering field-proven insights to guide researchers in catalyst selection and reaction optimization.

The Strategic Importance of the Substrate

5-bromo-N-(piperidin-1-yl)pyridin-3-amine serves as a versatile building block. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The N-amino piperidine group can influence solubility, metabolic stability, and target engagement. The choice of catalyst is critical to ensure high-yield, selective, and robust coupling on this electron-rich, and potentially coordinating, heterocyclic system.

General Experimental Workflow

A typical cross-coupling reaction follows a standardized workflow. The integrity of each step is crucial for achieving a successful and reproducible outcome. The process involves careful preparation of reagents, assembly under an inert atmosphere, controlled reaction execution, and finally, purification of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Reagent Prep (Substrate, Coupling Partner, Base, Solvent Degassing) assembly Inert Atmosphere Assembly (Flask, N2/Ar Purge) prep_reagents->assembly prep_catalyst Catalyst Prep (Pre-catalyst, Ligand) prep_catalyst->assembly addition Reagent Addition (Solvent, Base, Substrates, Catalyst System) assembly->addition heating Heating & Stirring (Monitor by TLC/LC-MS) addition->heating quench Reaction Quench (e.g., Water) heating->quench extract Extraction (Organic Solvent) quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forging carbon-carbon bonds. For a substrate like 5-bromo-N-(piperidin-1-yl)pyridin-3-amine, the choice of catalyst and ligand system is critical to overcome potential challenges such as catalyst inhibition by the basic nitrogen atoms of the pyridine and piperidine moieties.

Catalyst Performance Comparison

Here, we compare a "first-generation" catalyst, Pd(PPh₃)₄, with a more advanced system utilizing a bulky, electron-rich biarylphosphine ligand, XPhos. The data is based on studies of the closely related substrate, 5-bromo-2-methylpyridin-3-amine, which serves as an excellent model for predicting reactivity.[1][2]

Catalyst SystemCoupling Partner (Example)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄ (5 mol%)Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951875[1]
Pd(PPh₃)₄ (5 mol%)4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951881[1]
XPhos Pd G2 (2 mol%)Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)1004>95 (est.)[3][4]
XPhos Pd G2 (2 mol%)4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)1004>95 (est.)[3][4]

Yields for XPhos Pd G2 are estimated based on its documented superior performance for challenging heteroaryl bromide couplings, often providing higher yields in shorter reaction times compared to first-generation catalysts.[3][4]

Expertise & Experience: Why XPhos Outperforms PPh₃

The superior performance of the XPhos-based catalyst system is not incidental. It stems directly from the ligand's structural properties.

  • Steric Bulk: XPhos is significantly bulkier than triphenylphosphine (PPh₃). This steric hindrance promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the crucial oxidative addition step with the aryl bromide.[5]

  • Electron-Donating Ability: XPhos is more electron-rich than PPh₃. This increased electron density on the palladium center facilitates the oxidative addition and, perhaps more importantly, accelerates the final, often rate-limiting, reductive elimination step to release the product.

  • Precatalyst Advantage: XPhos Pd G2 is a pre-catalyst, designed for the controlled and rapid in-situ formation of the active Pd(0) species, leading to more reliable and efficient reactions.[3]

G Pd0 Pd(0)L OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation RedElim Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ Borate [Ar'B(OH)₃]⁻ ArBOH2->Borate Activation Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling with XPhos Pd G2

This protocol is optimized for high-yield synthesis on a laboratory scale.

  • Preparation: To an oven-dried reaction vial, add 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the vial with a septum and purge with dry argon or nitrogen for 10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add XPhos Pd G2 (0.02 equiv., 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds. When coupling an amine to the 5-bromo-N-(piperidin-1-yl)pyridin-3-amine, the existing N-amino group presents a challenge, as it can potentially coordinate to the palladium center or undergo side reactions. Therefore, a highly effective and selective catalyst system is required.

Catalyst Performance Comparison

Here, we compare catalyst systems known for their high activity in coupling amines to heteroaryl halides. The data is extrapolated from successful couplings of primary and secondary amines with unprotected 3-halo-2-aminopyridines, which are excellent substrate analogues.[6]

Catalyst SystemCoupling Partner (Example)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃ / BINAP AnilineCs₂CO₃Toluene11012-1840-51 (est.)[7][8]
PdCl₂(PPh₃)₂ / Xantphos AnilineNaOtBuToluene110 (reflux)1260-80 (est.)[9]
RuPhos Pd G3 (2 mol%)AnilineLiHMDS1,4-Dioxane902-4>90 (est.)[6]
BrettPhos Pd G3 (2 mol%)Morpholine (sec. amine)LiHMDS1,4-Dioxane902-4>90 (est.)[6]

Yields are estimated based on reported data for similar aminopyridine substrates. Modern Buchwald systems (RuPhos, BrettPhos) consistently show superior performance for these challenging couplings.[6][10]

Expertise & Experience: RuPhos and BrettPhos for Aminopyridines

The success of RuPhos and BrettPhos in this context is due to their specific design features that overcome the challenges posed by aminopyridine substrates.[11][12][13]

  • High Activity: These ligands create highly active catalysts that can overcome the potential for substrate inhibition.

  • Ligand-Substrate Compatibility: The unique steric and electronic properties of RuPhos and BrettPhos are well-suited for coupling with electron-rich and potentially coordinating heteroaryl halides.[10][11]

  • Base Compatibility: The combination of these catalysts with a strong, non-nucleophilic base like LiHMDS is crucial. LiHMDS is effective at deprotonating the coupling amine without promoting side reactions, such as glutarimide hydrolysis, which can be an issue with other bases.[6] A DFT study comparing BrettPhos and RuPhos revealed that the rate-limiting step can differ between the two systems (oxidative addition for BrettPhos vs. reductive elimination for RuPhos), indicating subtle but important mechanistic differences that can be exploited for specific substrate combinations.[11][12][13]

Protocol: Buchwald-Hartwig Amination with RuPhos Pd G3
  • Preparation: In a glovebox, add RuPhos Pd G3 (0.02 equiv., 2 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Outside the glovebox, add 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv.) and the desired primary amine (1.2 equiv.).

  • Inerting & Solvent: Seal the vial, purge with argon, and add degassed 1,4-dioxane (to 0.1 M).

  • Base Addition: Add LiHMDS (1.0 M solution in THF, 2.0 equiv.) dropwise while stirring.

  • Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Work-up & Purification: Follow the work-up and purification steps outlined in the Suzuki protocol.

Part 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates in drug discovery. The reaction typically employs a dual-catalyst system of palladium and copper(I).[14][15]

Catalyst Performance Comparison

The following comparison is based on a highly efficient protocol developed for the Sonogashira coupling of 2-amino-3-bromopyridines, which closely mimics the electronic environment of our target substrate.[16]

Catalyst SystemCoupling Partner (Example)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄ / CuI PhenylacetyleneEt₃NDMF801665-75 (est.)[14]
Pd(CF₃COO)₂ / PPh₃ / CuI PhenylacetyleneEt₃NDMF100392[16]
Pd(CF₃COO)₂ / PPh₃ / CuI 1-HeptyneEt₃NDMF100389[16]
Pd(CF₃COO)₂ / PPh₃ / CuI 3-Butyn-1-olEt₃NDMF100385[16]
Expertise & Experience: Optimizing the Sonogashira System

The data clearly shows that the Pd(CF₃COO)₂/PPh₃/CuI system is significantly more efficient than the traditional Pd(PPh₃)₄ catalyst, providing excellent yields in a fraction of the time.[16]

  • Palladium(II) Precursor: Using a Pd(II) salt like palladium(II) trifluoroacetate with a separate phosphine ligand allows for the rapid in-situ formation of the active Pd(0) species under the reaction conditions.

  • Dual Catalytic Cycle: The reaction operates through two interconnected cycles. The palladium cycle involves oxidative addition to the aryl bromide and reductive elimination of the product. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. This synergy is key to the reaction's efficiency.[15]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition RedElim Ar-Pd(II)-C≡CR(L₂) OxAdd->RedElim Transmetalation RedElim->Pd0 Reductive Elimination Product Ar-C≡CR RedElim->Product ArBr Ar-Br ArBr->OxAdd CuX Cu(I)X CuCCR Cu(I)C≡CR CuX->CuCCR Deprotonation CuCCR->RedElim Transmetalation Alkyne R-C≡CH Alkyne->CuCCR Base Base Base->CuCCR

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: High-Efficiency Sonogashira Coupling
  • Preparation: To a 10 mL round-bottom flask, add Pd(CF₃COO)₂ (0.025 equiv., 2.5 mol%), PPh₃ (0.05 equiv., 5.0 mol%), and CuI (0.05 equiv., 5.0 mol%).

  • Inerting & Solvent: Seal the flask, purge with argon, and add 2.0 mL of anhydrous DMF. Stir for 15 minutes.

  • Reagent Addition: Add 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (Et₃N, approx. 2.0 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • Work-up & Purification: After cooling, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Conclusion and Recommendations

For the versatile functionalization of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine , modern palladium catalyst systems consistently offer superior performance over first-generation alternatives.

  • For Suzuki-Miyaura Coupling: The XPhos Pd G2 precatalyst is highly recommended. It provides rapid, high-yielding C-C bond formation under relatively mild conditions, showcasing the power of bulky, electron-rich biarylphosphine ligands.

  • For Buchwald-Hartwig Amination: RuPhos Pd G3 or BrettPhos Pd G3 , in combination with LiHMDS, are the catalysts of choice. They are specifically designed to handle challenging, potentially coordinating substrates like aminopyridines, ensuring efficient C-N bond formation.

  • For Sonogashira Coupling: The Pd(CF₃COO)₂ / PPh₃ / CuI system offers a dramatic improvement in reaction time and yield over traditional catalysts, making it the preferred method for synthesizing aryl-alkyne derivatives from this substrate.

By selecting these advanced, well-characterized catalytic systems, researchers can significantly enhance the efficiency, reliability, and scope of their synthetic efforts in drug discovery and development.

References

  • Gao, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391. [Link][11][12][13]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][17]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9353-9365. [Link][9]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link][6]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link][1][2]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. [Link][10]

  • Graham, T. J. A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Chemistry, 4(1), 19-51. [Link][4][18]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][14]

  • Reddy, V. P., et al. (2015). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro‐6‐azaindoles. Molecular Diversity, 19(4), 735-745. [Link][3]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link][15]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][5]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][16]

  • Kotha, S., et al. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Journal of Saudi Chemical Society, 20, S452-S458. [Link][7][8]

Sources

Comparative

A Predictive Spectroscopic Guide to 5-bromo-N-(piperidin-1-yl)pyridin-3-amine: A Comparative Analysis of Structural Analogs

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and conformation. This guide offers a comprehensive, predictive analysis of the spectroscopic characteristics of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine, a compound of interest in medicinal chemistry. As experimental spectra for this specific molecule are not widely published, this document employs a first-principles approach. By dissecting the molecule into its core components—the 5-bromopyridin-3-amine scaffold and the N-piperidinyl substituent—and comparing them to well-characterized analogs, we can construct a robust, predicted spectroscopic profile. This methodology not only provides a benchmark for future experimental work but also serves as a pedagogical framework for researchers faced with characterizing novel compounds.

This guide is structured to walk researchers through the logical process of spectroscopic prediction, from analyzing constituent parts to synthesizing a complete profile. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the reasoning behind each prediction based on fundamental principles and data from analogous structures.

Part 1: Deconstructing the Molecule for Predictive Analysis

The core principle of this guide is to understand the target molecule by examining its parts. The structure can be conceptually broken down into two key fragments: the aromatic core (A) and the saturated heterocyclic substituent (B).

  • Fragment A: 5-bromo-3-aminopyridine. This fragment will dictate the aromatic region of the NMR spectra, the characteristic C-Br and C-N aromatic stretches in the IR spectrum, and the primary fragmentation patterns related to the pyridine ring in mass spectrometry.

  • Fragment B: The N-piperidinyl group. This fragment will contribute the aliphatic signals in the NMR spectra, the C-H stretching and bending vibrations in the IR spectrum, and will significantly influence the fragmentation of the parent ion in MS.

The following diagram illustrates this conceptual breakdown, which forms the basis of our comparative analysis.

cluster_0 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (Target Molecule) cluster_1 Fragment A: Aromatic Core cluster_2 Fragment B: Substituent mol fragA mol->fragA Analysis of Aromatic System fragB mol->fragB Analysis of Aliphatic System parent [M]⁺ 5-bromo-N-(piperidin-1-yl)pyridin-3-amine frag1 [M - C₅H₁₀N]⁺ (3-amino-5-bromopyridine radical cation) parent->frag1 - C₅H₁₀N frag2 [C₅H₁₀N]⁺ (Piperidinyl cation) parent->frag2 N-N bond cleavage

Figure 2: Predicted primary fragmentation in EI-MS.

Part 5: Experimental Protocols for Validation

To validate the predicted spectroscopic profile, rigorous experimental work is required. The following section provides standardized protocols for acquiring high-quality data.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation prep Weigh ~5-10 mg of purified sample dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) prep->dissolve nmr ¹H & ¹³C NMR Acquisition (400 MHz or higher) dissolve->nmr ir FT-IR Analysis (ATR or KBr pellet) ms Mass Spectrometry (EI or ESI) process Process spectra (phasing, baseline correction) nmr->process assign Assign signals based on chemical shifts, coupling, and integration compare Compare experimental data with predicted profile

Figure 3: General workflow for the spectroscopic analysis of the target compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

    • For KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.

C. Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Electron Ionization (EI): Introduce the sample via a direct insertion probe or GC inlet. EI is a hard ionization technique that provides detailed fragmentation information.

    • Electrospray Ionization (ESI): Infuse the sample solution directly into the source. ESI is a soft ionization technique that is excellent for determining the molecular weight via the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). Ensure the mass analyzer is properly calibrated.

Conclusion

This guide has outlined a systematic, first-principles approach to predicting the spectroscopic characteristics of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine. By leveraging data from structural analogs and applying fundamental spectroscopic principles, we have constructed a detailed, hypothetical profile encompassing NMR, IR, and MS data. This predictive framework serves as an invaluable tool for researchers, providing a robust hypothesis to be tested and validated through the experimental protocols detailed herein. This methodology not only accelerates the process of structural elucidation but also reinforces the core logic of spectroscopic interpretation, a critical skill in all areas of chemical science.

References

Due to the predictive nature of this guide for a specific, non-commercially cataloged compound, direct references for its complete spectrum are not available. The references provided are for analogous structures and fundamental spectroscopic techniques that underpin the predictive logic used in this document.

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Aminopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational textbook for the principles discussed, URL provided for general information: [Link])

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard undergraduate text covering the fundamentals of NMR, IR, and MS, URL provided for general information: [Link])

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely procedural formalities but are critical components of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine, a halogenated pyridine derivative. The principles and procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

The disposal of any chemical waste is governed by a hierarchy of regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] This framework mandates a "cradle-to-grave" management system, meaning the responsibility for hazardous waste lies with the generator from its creation to its ultimate disposal.[3] Laboratories are required to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling hazardous materials, including their disposal.[4][5][6]

I. Hazard Characterization and Waste Classification

The first step in proper chemical disposal is to characterize the waste. Based on its structure, 5-bromo-N-(piperidin-1-yl)pyridin-3-amine should be presumed to be a hazardous waste. The EPA defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][9][10]

  • Toxicity: As a substituted pyridine, there is a high potential for toxicity. Many pyridine derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[8][11][12]

  • Halogenated Organic Compound: The bromine atom makes this a halogenated organic compound. These compounds are often subject to specific disposal requirements due to their potential to form persistent environmental pollutants.[7][13]

Given these characteristics, all waste containing 5-bromo-N-(piperidin-1-yl)pyridin-3-amine, including pure compound, solutions, and contaminated materials, must be handled as hazardous waste. It is strictly forbidden to dispose of this chemical down the sanitary sewer or in regular trash.[8][10][14]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste materials, it is essential to be equipped with the appropriate PPE to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as part of its Laboratory Standard (29 CFR 1910.1450).[4][15]

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[16]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation of dust or vapors.[15]
III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine waste. This process should be conducted in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][17]

1. Waste Segregation:

  • Rationale: Preventing the mixing of incompatible chemicals is a critical safety measure to avoid violent reactions, fires, or the generation of toxic fumes.[2]

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Waste."[7]

    • Do not mix this waste with non-halogenated organic solvents, strong acids, bases, or oxidizers.[7][8]

2. Container Selection and Labeling:

  • Rationale: Proper containment and clear labeling are mandated by the EPA and are essential for safe handling and transport.[5][17]

  • Procedure:

    • Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[1][2][14]

    • The container must be in good condition, with a secure, leak-proof cap.[1]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "5-bromo-N-(piperidin-1-yl)pyridin-3-amine" and any other components of the waste mixture.

    • Indicate the approximate percentages of each component.

    • Include the date the first drop of waste was added to the container.

3. Waste Accumulation:

  • Rationale: Adherence to accumulation limits and procedures within the SAA is a regulatory requirement.[2][10]

  • Procedure:

    • Keep the waste container in a designated and properly ventilated SAA, such as within a chemical fume hood.[1]

    • The container must remain closed at all times, except when adding waste.[17]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[1]

4. Disposal of Contaminated Materials:

  • Rationale: Items contaminated with hazardous chemicals are also considered hazardous waste and must be disposed of accordingly.

  • Procedure:

    • Solid waste such as contaminated gloves, weigh boats, and absorbent paper should be collected in a separate, clearly labeled, and sealed plastic bag or container designated for "Solid Halogenated Organic Waste."

    • Empty containers of the original chemical must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, the container can be defaced of its label and disposed of in regular trash.[14]

5. Arranging for Waste Pickup:

  • Rationale: The final disposal of hazardous waste must be carried out by a licensed and approved waste disposal company, typically coordinated through the institution's Environmental Health and Safety (EHS) department.

  • Procedure:

    • Once the waste container is full, or within six months of the accumulation start date for academic labs, contact your institution's EHS office to schedule a waste pickup.[1][2]

    • Do not transport hazardous waste outside of your laboratory.[14]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to contain and absorb the material.

    • Place the absorbent material in a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][18]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[16][18]

    • Inhalation: Move to fresh air.[18]

    • In all cases of exposure, seek immediate medical attention and have the chemical name readily available.

V. Visual Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine waste.

DisposalWorkflow Disposal Workflow for 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Start Waste Generated (5-bromo-N-(piperidin-1-yl)pyridin-3-amine) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., contaminated gloves, paper) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) IsSolid->LiquidWaste Liquid SolidContainer Place in a labeled, sealed bag/container for 'Solid Halogenated Organic Waste' SolidWaste->SolidContainer LiquidContainer Collect in a compatible, labeled container for 'Liquid Halogenated Organic Waste' LiquidWaste->LiquidContainer Store Store in designated Satellite Accumulation Area (SAA) SolidContainer->Store LiquidContainer->Store EHS_Pickup Container full or >6 months old? Store->EHS_Pickup ContactEHS Contact Environmental Health & Safety (EHS) for waste pickup EHS_Pickup->ContactEHS Yes ContinueCollection Continue collection in SAA EHS_Pickup->ContinueCollection No

Caption: Decision workflow for proper segregation and disposal of waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • 5-Br-PAPS - Safety Data Sheet. Dojindo. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP. [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-bromo-N-(piperidin-1-yl)pyridin-3-amine

Executive Summary & Risk Context The "Why" Behind the Protocol: Handling 5-bromo-N-(piperidin-1-yl)pyridin-3-amine requires a safety posture that goes beyond standard organic synthesis protocols. This compound features t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Why" Behind the Protocol: Handling 5-bromo-N-(piperidin-1-yl)pyridin-3-amine requires a safety posture that goes beyond standard organic synthesis protocols. This compound features three distinct structural alerts that dictate the PPE strategy:

  • Aminopyridine Core: Structurally similar to 4-aminopyridine (a known potassium channel blocker), presenting a risk of neurotoxicity and rapid transdermal absorption.

  • Hydrazine-like Linker (N-N bond): The N-(piperidin-1-yl) moiety contains a nitrogen-nitrogen bond, a structural motif often associated with genotoxicity and hepatotoxicity.

  • Halogenated Heterocycle: The bromine substituent increases lipophilicity, potentially enhancing bioavailability and skin permeation rates.

Operational Status: Treat as a High-Potency Unknown (Category 3 or higher) until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not rely on single layers for this compound.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile (Disposable) Min. Thickness: 0.11 mm (4 mil)Protects against incidental splash. Nitrile provides excellent resistance to pyridine bases.
Hand Protection (Secondary) Silver Shield / Laminate (For prolonged handling or spill cleanup)Critical: Heterocyclic amines can permeate thin nitrile in <15 mins. Laminate liners offer >480 min breakthrough time.
Respiratory Protection Engineering Control First (Fume Hood)Volatility is low for the solid, but aerosols during weighing are high-risk. Do not rely on N95 masks ; they do not stop organic vapors if sublimation occurs.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the caustic nature of piperidine derivatives. Goggles seal against dust/vapor entry.
Body Protection Tyvek® Lab Coat (Closed Front) + Chemical ApronCotton lab coats absorb liquids. Tyvek repels dusts and liquids, preventing the "wicking" of toxic amines to the skin.

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Controls & Setup
  • Ventilation: All operations must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Mitigation: This powder is likely electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" particles that could bypass PPE.

Phase B: Weighing & Transfer (Highest Risk Step)
  • Double Glove: Don a pair of laminate gloves under your standard nitrile gloves.

  • Tare First: Place the receiving vessel in the balance inside the hood. Tare the balance.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the washing area.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, DMSO) inside the hood. Do not transport the dry solid across the lab bench if possible.

Phase C: Reaction Monitoring
  • Syringe Safety: If sampling reaction mixtures, use Luer-lock syringes to prevent needle detachment under pressure (common with viscous piperidine reactions).

  • Quenching: Aminopyridines are basic. Quench reactions slowly to avoid exotherms that could aerosolize the mixture.

Visualized Workflows

Diagram 1: Safe Handling Logic Flow

This workflow enforces the "Engineering Control First" hierarchy.

SafetyWorkflow Start Start: Handling 5-bromo-N-(piperidin-1-yl)pyridin-3-amine Assess Risk Assessment: Check Ventilation & Static Start->Assess PPE Don PPE: Double Glove (Laminate + Nitrile) Tyvek Coat + Goggles Assess->PPE Hood Transfer to Fume Hood (Face Velocity >80 fpm) PPE->Hood Weigh Weighing Operation: Use Ionizer/Static Control Hood->Weigh Solubilize Immediate Solubilization (Reduce Dust Hazard) Weigh->Solubilize Cleanup Decontamination: Wipe surfaces with 10% HCl (aq) Solubilize->Cleanup

Caption: Operational workflow emphasizing containment and static control before active handling.

Diagram 2: Waste Disposal Decision Tree

Proper segregation prevents dangerous incompatibility with oxidizing acids.

WasteTree Waste Chemical Waste Generated Type State of Matter? Waste->Type Solid Solid Waste (Gloves, Weigh Boats) Type->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinses) Type->Liquid Liquid SolidBin Double Bagged Solid Haz Waste Solid->SolidBin Contaminated Items Halogen Halogenated Organic Waste (Due to Bromine/DCM) Liquid->Halogen Contains Solvents?

Caption: Segregation logic ensuring brominated compounds enter the Halogenated Waste stream.

Decontamination & Emergency Procedures

Spill Cleanup (Solid)[1]
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Do not attempt dry sweeping (creates dust).

  • Neutralize/Dampen: Cover the spill with a paper towel dampened with dilute acetic acid or water to suppress dust and neutralize the amine.

  • Collect: Scoop the damp material into a wide-mouth jar. Label as "Hazardous Waste - Toxic Solid."

Skin Exposure[1][2][3][4][5][6]
  • Immediate Action: Wash with copious amounts of soap and water for 15 minutes .

  • Contraindication: Do NOT use alcohol or organic solvents (acetone/DMSO) to wash skin; this will increase the transdermal absorption of the lipophilic bromopyridine.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link]

  • American Chemical Society. (2017). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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